FK-448 Free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl] 1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C25H30N2O3/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3 |
InChI Key |
BPNWUGVANKCJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of FK-448 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-448 Free Base is a potent and selective synthetic inhibitor of the serine protease chymotrypsin. This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. FK-448's primary mode of action is the direct inhibition of chymotrypsin, which has significant implications for preventing the degradation of therapeutic peptides, such as insulin, in the gastrointestinal tract. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the pharmacological profile of FK-448.
Core Mechanism of Action: Chymotrypsin Inhibition
FK-448, chemically identified as 4-(4-isopropylpiperadinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate methanesulfonate, exerts its pharmacological effect through the potent and specific inhibition of chymotrypsin. Chymotrypsin is a digestive enzyme that cleaves peptide bonds, primarily at the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. By inhibiting chymotrypsin, FK-448 protects proteins and peptides that are susceptible to its proteolytic activity from degradation.
This inhibitory action is particularly relevant in the context of oral drug delivery of peptide-based therapeutics. For instance, the enzymatic degradation of insulin in the small intestine is a major barrier to its oral bioavailability. FK-448 has been shown to protect insulin from chymotrypsin-mediated breakdown, thereby enhancing its absorption from the intestine.
Specificity of Inhibition
FK-448 demonstrates a high degree of selectivity for chymotrypsin. While it is a potent inhibitor of chymotrypsin, its inhibitory activity against other serine proteases, such as trypsin and thrombin, is significantly lower. It shows negligible to no effect on plasmin, plasma kallikrein, or pancreas kallikrein. This specificity is crucial for a therapeutic agent, as it minimizes off-target effects.
Quantitative Data: Inhibitory Potency
The inhibitory activity of FK-448 against a panel of serine proteases has been quantified, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Enzyme | IC50 Value |
| Chymotrypsin | 720 nM |
| Trypsin | 780 μM |
| Thrombin | 35 μM |
| Cathepsin G | 15 μM |
| Plasmin | >1 mM |
| Plasma Kallikrein | >1 mM |
| Pancreas Kallikrein | >1 mM |
Table 1: Inhibitory activity of this compound against various proteases. Data compiled from commercially available technical datasheets.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize FK-448, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of chymotrypsin inhibitors like FK-448. These protocols are based on standard, established methods in the field.
In Vitro Chymotrypsin Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against chymotrypsin using a synthetic substrate.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
This compound
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl2 (e.g., 20 mM)
-
Solvent for FK-448 (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of FK-448 in the chosen solvent.
-
Prepare a working solution of BTEE in a suitable solvent (e.g., methanol).
-
Prepare the Tris-HCl assay buffer.
-
-
Assay Protocol:
-
To the wells of the microplate, add the assay buffer.
-
Add varying concentrations of the FK-448 solution to the wells. Include a control group with solvent only.
-
Add the α-chymotrypsin solution to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BTEE substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 256 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of BTEE hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of FK-448.
-
Plot the percentage of chymotrypsin inhibition against the logarithm of the FK-448 concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
In Vivo Intestinal Insulin Absorption Study in a Rat Model
This protocol outlines a general procedure to evaluate the effect of FK-448 on the intestinal absorption of insulin in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Insulin (e.g., human recombinant)
-
This compound
-
Anesthetic agent (e.g., urethane or isoflurane)
-
Surgical instruments
-
Syringes and needles
-
Blood glucose meter and test strips
-
Tubes for blood collection (e.g., heparinized or EDTA-coated)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the small intestine.
-
-
Intestinal Loop Preparation:
-
Isolate a segment of the jejunum (e.g., 10 cm).
-
Ligate both ends of the segment to create a closed loop, being careful not to obstruct major blood vessels.
-
-
Drug Administration:
-
Inject a solution of insulin, either alone (control group) or in combination with FK-448 (test group), into the intestinal loop.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein or cardiac puncture at the end of the experiment) at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.
-
-
Sample Analysis:
-
Measure blood glucose concentrations immediately using a glucometer.
-
For plasma insulin level determination, centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis using an appropriate immunoassay (e.g., ELISA or RIA).
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations and plasma insulin levels against time for both control and test groups.
-
Compare the changes in blood glucose and the area under the curve (AUC) for plasma insulin between the two groups to determine the effect of FK-448 on insulin absorption.
-
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of chymotrypsin. Its mechanism of action, centered on the prevention of proteolytic degradation, holds significant therapeutic potential, particularly in enhancing the oral bioavailability of peptide drugs like insulin. The data and protocols presented in this guide provide a solid foundation for further research and development involving this compound. Researchers are encouraged to adapt the provided methodologies to their specific experimental contexts while adhering to established scientific and ethical standards.
FK-448 Free base discovery and synthesis
Biochemical Properties of FK-448 Free Base: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-448 Free base is a potent and selective inhibitor of chymotrypsin, a key digestive protease. This document provides a comprehensive overview of its biochemical properties, including its inhibitory activity against various enzymes and the methodologies used for its characterization. The information presented is intended to support further research and development efforts involving this compound.
Introduction
This compound has been identified as a specific and effective inhibitor of chymotrypsin.[1] Its primary mechanism of action involves the direct inhibition of this serine protease, which plays a crucial role in the digestion of proteins. Understanding the biochemical profile of FK-448 is essential for its potential applications in research and therapeutics, particularly in conditions where chymotrypsin activity is implicated.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against a panel of proteases. The compound demonstrates high specificity for chymotrypsin, with significantly lower activity against other related enzymes. A summary of the half-maximal inhibitory concentrations (IC₅₀) is presented below.
| Enzyme | Substrate | IC₅₀ |
| Chymotrypsin | ATEE | 720 nM |
| Cathepsin G | - | 15 µM |
| Thrombin | TAME | 35 µM |
| Trypsin | TAME | 780 µM |
| Plasmin | TAME | > 1 mM |
| Plasma Kallikrein | TAME | > 1 mM |
| Pancreas Kallikrein | TAME | > 1 mM |
Data sourced from MedchemExpress.[1]
Mechanism of Action
FK-448 acts as a direct inhibitor of chymotrypsin. By binding to the enzyme, it blocks the active site, thereby preventing the hydrolysis of its protein and peptide substrates. This inhibitory action disrupts the normal digestive function of chymotrypsin.
References
In Vitro Characterization of FK-448 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characteristics of FK-448 Free base, a potent and selective inhibitor of chymotrypsin. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding the fundamental properties of this compound.
Core Compound Properties
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| Molecular Formula | C25H30N2O3 |
| Molecular Weight | 406.52 g/mol |
| CAS Number | 85858-76-0 |
Mechanism of Action
This compound functions as a specific inhibitor of chymotrypsin, a serine protease.[1][2][3] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its substrates. This inhibitory activity is central to its potential therapeutic applications.
Caption: Mechanism of Chymotrypsin Inhibition by FK-448.
In Vitro Inhibitory Activity and Selectivity
The primary in vitro activity of this compound is its potent inhibition of chymotrypsin.[1] To assess its selectivity, the compound has been tested against a panel of other serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 |
| Chymotrypsin | 720 nM [1][2][3] |
| Trypsin | 780 µM[1] |
| Thrombin | 35 µM[1] |
| Plasmin | >1 mM[1] |
| Plasma Kallikrein | >1 mM[1] |
| Pancreas Kallikrein | >1 mM[1] |
| Cathepsin G | 15 µM[1] |
These data demonstrate that this compound is a highly selective inhibitor of chymotrypsin, with significantly lower potency against other related proteases.
Caption: Selectivity Profile of this compound.
Experimental Protocols
The following section outlines the general methodologies employed for the in vitro characterization of this compound.
Enzyme Inhibition Assay
The inhibitory activity of this compound against various proteases is determined using an in vitro enzyme inhibition assay.
Objective: To determine the IC50 value of this compound against a specific protease.
Materials:
-
Purified enzyme (e.g., chymotrypsin, trypsin)
-
Substrate specific to the enzyme (e.g., N-Benzoyl-L-tyrosine ethyl ester (BTEE) for chymotrypsin)
-
This compound
-
Assay buffer
-
Microplate reader
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
The purified enzyme is pre-incubated with the different concentrations of this compound or vehicle control for a specified period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
In-Depth Technical Guide: FK-448 Free Base (CAS 85858-76-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FK-448 Free Base, a potent and specific chymotrypsin inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound is a synthetic molecule with the following key properties:
| Property | Value | Source |
| CAS Number | 85858-76-0 | [1][2] |
| Molecular Formula | C25H30N2O3 | [1] |
| Molecular Weight | 406.52 g/mol | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Temperature | -20°C | [3] |
Biological Activity and Mechanism of Action
FK-448 is a potent and specific inhibitor of chymotrypsin, a digestive enzyme that plays a role in protein degradation. Its inhibitory activity has been quantified against chymotrypsin and other serine proteases.
In Vitro Inhibitory Activity
| Enzyme | IC50 | Source |
| Chymotrypsin | 720 nM | [1][2] |
| Trypsin | 780 µM | [1] |
| Thrombin | 35 µM | [1] |
| Cathepsin G | 15 µM | [1] |
| Plasmin | >1 mM | [1] |
| Plasma Kallikrein | >1 mM | [1] |
| Pancreas Kallikrein | >1 mM | [1] |
The primary mechanism of action of FK-448 is the inhibition of chymotrypsin. In the context of the in vivo studies cited, this inhibition is thought to reduce the degradation of orally co-administered insulin in the gastrointestinal tract, thereby increasing its absorption and subsequent systemic effects on blood glucose.
Signaling Pathway: Inhibition of Insulin Degradation
The following diagram illustrates the proposed mechanism of how FK-448 enhances the intestinal absorption of insulin.
Caption: Proposed mechanism of FK-448 in enhancing intestinal insulin absorption.
In Vivo Studies
Animal studies have demonstrated the potential of FK-448 to influence blood glucose and insulin levels, likely through its chymotrypsin inhibitory activity.
| Species | Dosage and Administration | Effects | Source | |---|---|---| | Rats | 20 mg/kg, intraperitoneal (i.p.) | Decrease in blood glucose level; inhibition of insulin degradation by pancreatic enzymes. |[1] | | Dogs | 20 mg/kg, oral (p.o.) | Decrease in blood glucose level; increase in plasma Immunoreactive Insulin (IRI) level. |[1] |
Experimental Protocols
Due to the unavailability of the full-text original research articles, the following are generalized experimental protocols representative of the types of studies conducted with FK-448.
Chymotrypsin Inhibition Assay (In Vitro)
This protocol outlines a typical procedure to determine the IC50 of an inhibitor against chymotrypsin.
Caption: General workflow for an in vitro chymotrypsin inhibition assay.
Methodology:
-
Reagent Preparation: Prepare stock solutions of α-chymotrypsin, a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide, BAPNA), and FK-448 in an appropriate buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, add buffer, varying concentrations of FK-448, and a fixed concentration of α-chymotrypsin to each well. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at regular intervals using a microplate reader at the appropriate wavelength for the chromogenic product.
-
Analysis: Calculate the initial reaction velocity for each concentration of FK-448. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Oral Glucose Tolerance Test (OGTT) in a Canine Model (In Vivo)
This protocol describes a general procedure to assess the effect of an orally administered compound on glucose tolerance in dogs.
Methodology:
-
Animal Acclimatization and Fasting: Acclimate the dogs to the experimental conditions and fast them overnight.
-
Baseline Blood Sampling: Collect a baseline blood sample to measure fasting glucose and insulin levels.
-
Drug Administration: Administer FK-448 (e.g., 20 mg/kg) orally, followed by an oral glucose challenge.
-
Serial Blood Sampling: Collect blood samples at specific time points (e.g., 30, 60, 90, 120 minutes) after the glucose challenge.
-
Biochemical Analysis: Analyze the plasma from each blood sample for glucose and immunoreactive insulin (IRI) concentrations using standard assay kits.
-
Data Analysis: Plot the mean plasma glucose and insulin concentrations against time for both the control and treatment groups. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of the treatment.
Synthesis
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of chymotrypsin. Its ability to inhibit this enzyme translates to significant in vivo effects, particularly in the context of enhancing the intestinal absorption of co-administered insulin. This property makes it a valuable research tool for studying protease inhibition and its potential therapeutic applications in areas such as diabetes and drug delivery. Further research into its synthetic route and detailed in vivo pharmacology will continue to be of high interest to the scientific and drug development communities.
References
Unlocking Oral Insulin Delivery: The Therapeutic Potential of FK-448 Free Base
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FK-448 Free base, a potent and specific inhibitor of the digestive enzyme chymotrypsin, presents a significant therapeutic opportunity in the oral delivery of macromolecular drugs, most notably insulin. By shielding insulin from proteolytic degradation in the gastrointestinal tract, FK-448 facilitates its absorption into the bloodstream, offering a potential paradigm shift in diabetes management from subcutaneous injections to oral administration. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and experimental methodologies related to this compound, serving as a resource for researchers and professionals in the field of drug development.
Introduction
The oral administration of peptide and protein-based therapeutics, such as insulin, has long been a coveted goal in pharmaceutical science. However, the harsh environment of the gastrointestinal (GI) tract, particularly the presence of proteolytic enzymes like chymotrypsin, poses a formidable barrier to their bioavailability. This compound emerges as a promising solution to this challenge. Identified as the methanesulfonate salt of 4-(4-isopropylpiperazinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate, FK-448 is a potent and selective inhibitor of chymotrypsin. Its co-administration with insulin has been shown to protect the hormone from enzymatic degradation, thereby enhancing its intestinal absorption and subsequent hypoglycemic effect. This document details the scientific foundation for the therapeutic potential of this compound, with a focus on its application in oral insulin delivery.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of chymotrypsin, a key serine protease secreted by the pancreas into the small intestine. Chymotrypsin plays a crucial role in the digestion of proteins by hydrolyzing peptide bonds. When insulin is administered orally, it is rapidly degraded by chymotrypsin and other proteases, preventing it from reaching the systemic circulation in its active form.
FK-448, when co-formulated with insulin, acts as a protective agent. It binds to the active site of chymotrypsin, preventing the enzyme from binding to and degrading insulin molecules. This transient inhibition of chymotrypsin allows a greater proportion of intact insulin to traverse the intestinal lumen and be absorbed through the intestinal epithelium into the bloodstream.
Methodological & Application
Application Notes and Protocols for FK-448 Free Base in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK-448 is a potent and specific synthetic inhibitor of chymotrypsin, a key digestive enzyme. Its ability to selectively inhibit chymotrypsin makes it a valuable tool in various laboratory settings, from studying the role of proteases in physiological and pathological processes to potentially enhancing the intestinal absorption of peptide-based drugs. These application notes provide detailed protocols for the use of FK-448 Free Base in common in vitro and in vivo experimental settings.
Physicochemical Properties and Storage
While specific solubility and stability data for this compound are not extensively published, general recommendations based on its structure and the handling of similar compounds are provided below.
| Property | Recommendation |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
| Solubility | It is advisable to first attempt dissolving this compound in an organic solvent such as DMSO to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted with aqueous buffers for experimental use. |
| Stability | For long-term storage, it is recommended to store the solid compound at the recommended temperature. Once in solution, it is best to prepare fresh dilutions for each experiment or store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. |
In Vitro Applications: Enzyme Inhibition Assays
This compound is a well-characterized inhibitor of chymotrypsin and can be used to study its inhibitory effects on this and other serine proteases.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various proteases.
| Enzyme | Substrate | IC50 |
| Chymotrypsin | ATEE (N-Acetyl-L-tyrosine ethyl ester) | 720 nM |
| Trypsin | TAME (Nα-p-Tosyl-L-arginine methyl ester) | 780 µM |
| Thrombin | TAME (Nα-p-Tosyl-L-arginine methyl ester) | 35 µM |
| Cathepsin G | - | 15 µM |
| Plasmin | TAME (Nα-p-Tosyl-L-arginine methyl ester) | >1 mM |
| Plasma Kallikrein | TAME (Nα-p-Tosyl-L-arginine methyl ester) | >1 mM |
| Pancreas Kallikrein | TAME (Nα-p-Tosyl-L-arginine methyl ester) | >1 mM |
Experimental Protocol: Chymotrypsin Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against chymotrypsin using a spectrophotometric method.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) or N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide as substrate
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium Chloride (CaCl2) (e.g., 0.1 M in buffer)
-
DMSO (for dissolving FK-448)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL in 1 mM HCl). Dilute to the desired working concentration (e.g., 10-30 µg/mL) in buffer just before use.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations in the assay.
-
Prepare the substrate solution (e.g., BTEE in 50% methanol/water or the p-nitroanilide substrate in buffer).
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay buffer
-
This compound dilution (or DMSO for control)
-
α-Chymotrypsin solution
-
-
Include a "no enzyme" control for background subtraction.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 256 nm for BTEE, 405-410 nm for p-nitroanilide substrates) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of FK-448.
-
Plot the percentage of enzyme inhibition versus the logarithm of the FK-448 concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for In Vitro Chymotrypsin Inhibition Assay
Caption: Workflow for determining the IC50 of FK-448 against chymotrypsin.
In Vivo Applications: Enhancing Intestinal Drug Absorption
FK-448 has been shown to promote the intestinal absorption of insulin in animal models, likely by inhibiting its degradation by pancreatic enzymes like chymotrypsin.
Experimental Protocol: In Vivo Intestinal Absorption Study in Rats (Conceptual)
This protocol provides a conceptual framework for an in vivo study in rats to assess the effect of FK-448 on the intestinal absorption of a model peptide drug.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Model peptide drug (e.g., insulin)
-
Vehicle for administration (e.g., saline, or for insoluble compounds, a solution containing DMSO)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for laparotomy
-
Syringes and needles for administration and blood collection
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical method for quantifying the model drug in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the rats.
-
-
Surgical Procedure (for direct intestinal administration):
-
Perform a midline laparotomy to expose the small intestine.
-
Ligate a segment of the jejunum.
-
Inject the test solution (model drug with or without FK-448) into the ligated loop.
-
-
Administration (for oral gavage):
-
Prepare a co-formulation of the model drug and FK-448 in a suitable vehicle.
-
Administer the formulation to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection) at predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after administration.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the model drug in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the plasma concentration of the model drug versus time.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Compare the pharmacokinetic parameters between the group receiving the model drug alone and the group receiving the model drug with FK-448 to assess the effect of FK-448 on absorption.
-
Logical Relationship in In Vivo Absorption Enhancement
Caption: Mechanism of FK-448 enhancing peptide drug absorption.
Disclaimer
These protocols are intended as a general guide and may require optimization for specific experimental conditions and laboratory setups. It is crucial to consult relevant literature and perform pilot experiments to validate the procedures. Always adhere to appropriate laboratory safety practices and animal welfare regulations.
Application Notes and Protocols: FK-448 Free Base for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-448 Free base is a potent and specific inhibitor of chymotrypsin, a serine protease involved in digestion and other physiological processes. Understanding its inhibitory mechanism and quantifying its potency are crucial for its development as a potential therapeutic agent. These application notes provide detailed experimental protocols for conducting enzyme assays to characterize the inhibitory activity of this compound against chymotrypsin and other related serine proteases. The protocols cover the determination of IC50 values and provide a framework for kinetic analysis.
Introduction
This compound has been identified as an effective inhibitor of chymotrypsin.[1][2] Its ability to selectively target this enzyme makes it a person of interest for further investigation in drug discovery. This document outlines the necessary procedures to perform in vitro enzyme assays to assess the inhibitory effects of this compound. The provided protocols are based on established spectrophotometric methods utilizing common substrates.
Mechanism of Action
This compound acts as an inhibitor of chymotrypsin, likely by binding to the active site of the enzyme and preventing the binding and subsequent hydrolysis of its natural substrates. This inhibition is concentration-dependent. While highly specific for chymotrypsin, this compound has also been shown to slightly inhibit other serine proteases such as trypsin and thrombin at higher concentrations.[1]
References
In Vivo Application of FK-448 Free Base: Information Not Available
Following a comprehensive search of scientific literature and public databases, no specific information, research articles, or experimental data could be identified for a compound designated as "FK-448 Free base."
This lack of available information prevents the creation of the requested detailed Application Notes and Protocols. The identity, chemical structure, biological target, and mechanism of action for "this compound" are not described in the public domain.
Therefore, it is not possible to provide:
-
Quantitative Data Summaries: No published studies containing quantitative data on the in vivo effects of this compound were found.
-
Detailed Experimental Protocols: Without knowledge of the compound's properties and intended therapeutic area, specific and accurate experimental protocols for animal models cannot be developed. This includes crucial details such as appropriate animal models, dosage, administration routes, and relevant endpoint measurements.
-
Signaling Pathway and Workflow Diagrams: The molecular pathways modulated by "this compound" are unknown, making it impossible to create diagrams of its mechanism of action or experimental workflows.
Recommendations for the User:
To enable the generation of the requested content, please verify the compound name and provide additional identifying information, such as:
-
Alternative names or synonyms.
-
Chemical structure or CAS number.
-
The biological target or class of compounds it belongs to.
-
Any associated research institution or publication.
Without this fundamental information, a detailed and accurate guide for the in vivo application of "this compound" cannot be compiled.
Application Notes and Protocols for FK-448 Free Base in Insulin Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK-448 is a potent and specific inhibitor of chymotrypsin, a digestive enzyme that significantly contributes to the degradation of peptide drugs, such as insulin, in the gastrointestinal tract.[1] By inhibiting chymotrypsin, FK-448 protects insulin from proteolytic cleavage, thereby enhancing its intestinal absorption and subsequent bioavailability. This property makes FK-448 a valuable research tool for studies focused on the oral delivery of insulin and for understanding the barriers to peptide drug absorption. These application notes provide detailed protocols for utilizing FK-448 Free Base to investigate its protective effects on insulin against enzymatic degradation.
Mechanism of Action
In the context of insulin degradation, FK-448 acts as a protective agent. When co-administered with insulin, FK-448 selectively inhibits chymotrypsin in the intestinal lumen. This inhibition prevents the enzymatic breakdown of insulin, allowing a greater amount of intact insulin to be absorbed across the intestinal epithelium into the bloodstream. This leads to an increase in plasma insulin levels and a corresponding decrease in blood glucose.[1]
Caption: Mechanism of FK-448 in protecting insulin from chymotrypsin degradation.
Data Presentation
The following table summarizes the expected quantitative outcomes from in vitro and in vivo studies with FK-448. Researchers can use this template to record their experimental data.
| Parameter | Metric | Expected Outcome with FK-448 |
| In Vitro Chymotrypsin Inhibition | IC50 | To be determined experimentally |
| Insulin Degradation Rate | Significant decrease | |
| In Vivo Pharmacokinetics (Rat Model) | Insulin Cmax (ng/mL) | Significant increase |
| Insulin AUC (ng·h/mL) | Significant increase | |
| In Vivo Pharmacodynamics (Rat Model) | Blood Glucose Reduction (%) | Significant increase |
| Time to Glucose Nadir (min) | To be determined experimentally |
Experimental Protocols
In Vitro Chymotrypsin Inhibition Assay for Insulin Degradation
This protocol details an in vitro assay to determine the inhibitory effect of FK-448 on chymotrypsin-mediated insulin degradation.
Materials:
-
This compound
-
Human or Bovine Insulin
-
α-Chymotrypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid)
-
HPLC system with a C18 column
-
96-well microplate
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of FK-448 in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of insulin in the assay buffer.
-
Prepare a stock solution of α-chymotrypsin in the assay buffer.
-
Create a dilution series of FK-448 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
FK-448 solution at various concentrations (or vehicle control)
-
Insulin solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the α-chymotrypsin solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution to each well.
-
-
Analysis:
-
Analyze the amount of intact insulin remaining in each well using an HPLC system.
-
Monitor the insulin peak at a specific wavelength (e.g., 214 nm).
-
-
Data Calculation:
-
Calculate the percentage of insulin degradation for each FK-448 concentration relative to the control (no inhibitor).
-
Determine the IC50 value of FK-448 for chymotrypsin-mediated insulin degradation by plotting the percentage of inhibition against the logarithm of the FK-448 concentration.
-
In Vivo Study of Intestinal Insulin Absorption in a Rat Model
This protocol describes an in vivo experiment to evaluate the effect of FK-448 on the intestinal absorption of insulin in rats.
Materials:
-
This compound
-
Insulin (for oral administration)
-
Male Wistar rats (or other suitable strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Glucometer and glucose test strips
-
Insulin ELISA kit
Procedure:
-
Animal Preparation:
-
Acclimate the rats to the experimental conditions for at least one week.
-
Fast the rats overnight (12-16 hours) with free access to water before the experiment.
-
-
Dosing:
-
Divide the rats into experimental groups (e.g., Control, Insulin alone, Insulin + FK-448).
-
Prepare the dosing solutions:
-
Vehicle control
-
Insulin solution
-
Insulin and FK-448 co-formulation
-
-
Administer the respective solutions to each group via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes) after dosing.
-
-
Blood Glucose Measurement:
-
Measure the blood glucose concentration immediately after each blood collection using a glucometer.
-
-
Plasma Insulin Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the plasma insulin concentrations using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Plot the mean plasma insulin concentration versus time for each group.
-
Calculate pharmacokinetic parameters for insulin (Cmax, Tmax, AUC) and pharmacodynamic parameters for blood glucose (e.g., percentage reduction from baseline).
-
Perform statistical analysis to compare the different treatment groups.
-
Caption: Experimental workflow for the in vivo study of FK-448 and insulin.
Conclusion
This compound serves as a critical tool for researchers investigating strategies to overcome enzymatic barriers to oral insulin delivery. The protocols outlined above provide a framework for characterizing the efficacy of FK-448 in protecting insulin from degradation by chymotrypsin and enhancing its intestinal absorption. These studies are essential for the development of novel oral formulations of insulin and other peptide-based therapeutics.
References
Application Notes and Protocols for FK-448 Free Base in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosing and administration of FK-448 Free Base in rat models, based on available preclinical research.
Introduction
FK-448 is a potent and specific inhibitor of chymotrypsin, a digestive enzyme that plays a role in protein breakdown.[1][2] By inhibiting chymotrypsin, FK-448 has been shown to enhance the intestinal absorption of insulin and subsequently decrease blood glucose levels in animal models.[1][3] These characteristics make FK-448 a compound of interest for further investigation in metabolic research.
Data Presentation
Table 1: In Vivo Administration and Effects of FK-448 in Rats
| Parameter | Details | Reference |
| Compound | This compound | [2] |
| Species | Rat | [2] |
| Dose | 20 mg/kg | [2] |
| Route of Administration | Intraperitoneal (i.p.) | [2] |
| Observed Effect | Decrease in blood glucose level | [2] |
| Mechanism of Action | Inhibition of insulin degradation by pancreatic enzymes | [1] |
Table 2: In Vitro Inhibitory Activity of FK-448
| Enzyme | IC₅₀ | Reference |
| Chymotrypsin | 720 nM | [2] |
| Trypsin | 780 µM | [2] |
| Thrombin | 35 µM | [2] |
| Cathepsin G | 15 µM | [2] |
| Plasmin | >1 mM | [2] |
| Plasma Kallikrein | >1 mM | [2] |
| Pancreas Kallikrein | >1 mM | [2] |
Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a solution or suspension of this compound for administration to rats.
Materials:
-
This compound powder
-
Vehicle (e.g., Saline, Phosphate-Buffered Saline (PBS), or a solution containing Dimethyl Sulfoxide (DMSO) for compounds with low aqueous solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Determine the required concentration of the dosing solution based on the desired dose (e.g., 20 mg/kg) and the average weight of the rats.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the chosen vehicle to the tube. If this compound has poor solubility in aqueous solutions, a vehicle containing a solubilizing agent like DMSO may be necessary. A common practice for insoluble compounds is to dissolve them in a minimal amount of DMSO and then dilute with saline or PBS to the final concentration, ensuring the final DMSO concentration is non-toxic to the animals (typically <10%).[2]
-
Vortex the mixture thoroughly until the compound is fully dissolved or a homogenous suspension is formed.
-
Visually inspect the solution for any particulates. If it is a suspension, ensure it is well-mixed before each administration.
-
Draw the required volume of the formulation into a sterile syringe for administration.
Intraperitoneal (i.p.) Administration in Rats
Objective: To administer this compound to rats via intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Rat restraint device (optional)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Gauze pads
Protocol:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the rat. This can be done manually by a trained handler or using a restraint device.
-
Position the rat to expose the abdomen. The lower right quadrant of the abdomen is the preferred injection site to avoid damaging the cecum and urinary bladder.
-
Swab the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the FK-448 formulation slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
Blood Glucose Monitoring
Objective: To measure changes in blood glucose levels in rats following FK-448 administration.
Materials:
-
Glucometer and test strips
-
Lancets or small gauge needles
-
Capillary tubes (optional)
-
Microcentrifuge tubes for plasma collection (if required)
-
Centrifuge
Protocol:
-
Collect a baseline blood sample from the tail vein before administering FK-448.
-
Gently warm the rat's tail to increase blood flow.
-
Make a small puncture in the tail vein using a lancet or needle.
-
Collect a drop of blood onto the glucometer test strip to measure the initial glucose level.
-
Administer FK-448 according to the chosen protocol (e.g., 20 mg/kg i.p.).
-
Collect subsequent blood samples at predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration.[2]
-
For plasma glucose measurement, collect blood into microcentrifuge tubes containing an anticoagulant, centrifuge at 3000 rpm for 10 minutes, and measure the glucose concentration in the plasma supernatant.[2]
-
Record all blood glucose readings and time points accurately.
Visualizations
Caption: Mechanism of Chymotrypsin Inhibition by FK-448.
References
- 1. Promoting effect of the new chymotrypsin inhibitor FK-448 on the intestinal absorption of insulin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of new chymotrypsin inhibitor (FK-448) on intestinal absorption of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring FK-448 Free Base Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of FK-448 Free base, a potent and specific chymotrypsin inhibitor.
Introduction
This compound is a synthetic inhibitor of chymotrypsin, a key serine protease involved in digestive processes and potentially other physiological and pathological pathways.[1][2] Accurate measurement of its inhibitory activity is crucial for in vitro and in vivo characterization. These notes provide protocols for enzymatic assays to determine inhibitory potency and for in vivo studies to assess physiological effects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various proteases. This data is essential for understanding the compound's potency and selectivity.
| Enzyme | IC50 |
| Chymotrypsin | 720 nM[1][2] |
| Trypsin | 780 µM[1] |
| Thrombin | 35 µM[1] |
| Cathepsin G | 15 µM[1] |
| Plasmin | >1 mM[1] |
| Plasma Kallikrein | >1 mM[1] |
| Pancreas Kallikrein | >1 mM[1] |
Experimental Protocols
In Vitro Chymotrypsin Inhibition Assay
This protocol details the measurement of this compound's inhibitory effect on chymotrypsin activity using a colorimetric substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) or other suitable chymotrypsin substrate
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 0.02 M CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in the assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the substrate (S-AAPF-pNA) in DMSO.
-
Create a dilution series of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the appropriate volume of the this compound dilution or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the α-chymotrypsin solution to each well.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm at 37°C for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of chymotrypsin activity (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
In Vivo Assessment in a Rat Model
This protocol describes an in vivo method to assess the effect of FK-448 on blood glucose and insulin levels in rats, which is relevant to its potential to inhibit insulin degradation by pancreatic enzymes.[1]
Materials:
-
Male Wistar rats
-
This compound
-
Insulin solution
-
Ethylcarbamate (anesthetic)
-
Syringes and needles
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Glucose meter
-
Insulin RIA kit or ELISA kit
Protocol:
-
Animal Preparation:
-
Fast the rats overnight prior to the experiment.
-
Anesthetize the rats with an intraperitoneal injection of ethylcarbamate (0.9 g/kg).[1]
-
-
Drug Administration:
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the inferior vena cava or another suitable site at baseline (before treatment) and at various time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, and 4 hours).[1]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the mean blood glucose and plasma IRI levels against time for both the control and FK-448 treated groups.
-
Compare the changes in blood glucose and IRI levels between the groups to assess the in vivo activity of FK-448.
-
Visualizations
Caption: Workflow for in vitro enzymatic inhibition assay.
References
Application Notes and Protocols: FK-448 Free Base in Combination with Therapeutic Peptides for Enhanced Oral Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oral administration of therapeutic peptides and proteins is a significant challenge in drug delivery. A primary obstacle is their rapid degradation by proteolytic enzymes in the gastrointestinal (GI) tract. Among these, chymotrypsin, a serine protease found in the small intestine, plays a crucial role in breaking down ingested proteins. This enzymatic barrier severely limits the oral bioavailability of peptide-based drugs, necessitating parenteral administration, which can impact patient compliance.
FK-448 is a potent and specific inhibitor of chymotrypsin.[1][2] Its application in combination with orally administered peptide drugs presents a promising strategy to protect these therapeutics from degradation, thereby enhancing their absorption and bioavailability. These application notes provide an overview of the mechanism, key data, and experimental protocols for utilizing FK-448 Free Base in this context.
Mechanism of Action
This compound functions by selectively binding to the active site of chymotrypsin, preventing it from hydrolyzing its target peptide substrates. By co-administering FK-448 with a therapeutic peptide, the inhibitor effectively neutralizes the digestive action of chymotrypsin in the GI lumen. This protective effect allows a greater fraction of the intact peptide to reach the intestinal epithelium for absorption into the bloodstream.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC₅₀ |
| Chymotrypsin | 720 nM[1][2] |
| Trypsin | 780 µM[1] |
| Thrombin | 35 µM[1] |
| Plasmin | >1 mM[1] |
| Plasma Kallikrein | >1 mM[1] |
| Pancreas Kallikrein | >1 mM[1] |
| Cathepsin G | 15 µM[1] |
This table summarizes the inhibitory concentration (IC₅₀) of FK-448 against various proteases, highlighting its specificity for chymotrypsin.
Table 2: Example Components of an Oral Formulation for a Therapeutic Peptide
| Component | Purpose | Example |
| Therapeutic Peptide | Active Pharmaceutical Ingredient (API) | Insulin |
| This compound | Chymotrypsin Inhibitor | Protects the API from degradation |
| Enteric Coating | pH-sensitive polymer | Protects formulation in the stomach and releases in the small intestine |
| Permeation Enhancer | Increases epithelial permeability | (Optional) E.g., Sodium Caprate |
| Filler/Binder | Provides bulk and aids in tablet formation | Microcrystalline Cellulose |
This table outlines the key components of a potential oral formulation designed to enhance peptide delivery using FK-448.
Visualizations
Caption: Protective mechanism of FK-448 on oral peptide drugs.
Caption: Workflow for an in vitro chymotrypsin inhibition assay.
Caption: Workflow for an in vivo oral co-administration study.
Experimental Protocols
Protocol 1: In Vitro Chymotrypsin Inhibition Assay
Objective: To determine the IC₅₀ of this compound against chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) or similar chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of FK-448 in DMSO. Create a dilution series in Tris-HCl buffer to achieve a range of final assay concentrations.
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the chymotrypsin solution to each well.
-
Add varying concentrations of the FK-448 dilution series to the wells. Include a vehicle control (DMSO) and a no-enzyme control. .
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) kinetically over a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of FK-448 from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the FK-448 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Oral Co-administration in a Rat Model
Objective: To evaluate the effect of co-administering this compound on the oral bioavailability of a model therapeutic peptide (e.g., insulin).
Materials:
-
Male Sprague-Dawley rats (or other appropriate model)
-
Therapeutic peptide (e.g., human insulin)
-
This compound
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
ELISA kit for the therapeutic peptide
-
Vehicle for oral administration (e.g., saline, or within an enteric-coated capsule)
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the study.
-
Fast the animals overnight (12-16 hours) with free access to water.
-
-
Dosing Formulation:
-
Prepare the dosing solutions/suspensions.
-
Group 1 (Control): Therapeutic peptide in vehicle.
-
Group 2 (Treatment): Therapeutic peptide and this compound in vehicle.
-
The formulation may involve dissolving the compounds in saline for direct gavage or encapsulating them in enteric-coated capsules.[1]
-
-
Administration and Sampling:
-
Administer the respective formulations to each group via oral gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) post-dosing.
-
Process the blood samples by centrifugation to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the plasma concentration of the therapeutic peptide at each time point using a validated ELISA kit.
-
If the peptide has a pharmacodynamic effect (e.g., insulin's effect on blood glucose), measure this parameter at each time point as well.[1]
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of the therapeutic peptide versus time for both the control and treatment groups.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Compare the parameters between the two groups to determine if the co-administration of FK-448 resulted in a significant increase in oral bioavailability.
-
References
Application Notes and Protocols for Cell-Based Assays
Topic: Cell-based Assays for a Prostaglandin E2 Receptor 4 (EP4) Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. It exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a promising therapeutic target as it is implicated in various diseases, including cancer metastasis and inflammatory disorders. These application notes provide detailed protocols for cell-based assays to characterize the activity of a test compound as an EP4 receptor antagonist.
Data Summary
The following table summarizes the expected quantitative data from the described cell-based assays for a potent and selective EP4 antagonist.
| Assay Type | Cell Line | Agonist | Measured Parameter | Expected Result for EP4 Antagonist |
| cAMP Response Assay | HEK293 cells expressing EP4 | PGE2 | cAMP concentration | Dose-dependent inhibition of PGE2-induced cAMP production (IC50 in nM range) |
| CRE-Luciferase Reporter Assay | HEK293 cells with CRE-luciferase reporter and EP4 expression | PGE2 | Luciferase activity | Dose-dependent inhibition of PGE2-induced luciferase expression (IC50 in nM range)[1] |
| Cell Migration Assay | Pancreatic cancer cells (e.g., Pan02, BxPC-3) | PGE2 | Number of migrated cells | Dose-dependent inhibition of PGE2-induced cell migration[1] |
| Cell Invasion Assay | Pancreatic cancer cells (e.g., Pan02, BxPC-3) | PGE2 | Number of invaded cells | Dose-dependent inhibition of PGE2-induced cell invasion[1] |
Signaling Pathway
The EP4 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Agonist binding to EP4 activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of target genes. An EP4 antagonist will block this cascade by preventing the initial activation of the receptor by its agonist, PGE2.
Figure 1. EP4 receptor signaling pathway and the mechanism of antagonist action.
Experimental Protocols
cAMP Response Assay
This assay quantifies the intracellular concentration of cAMP, a second messenger produced upon EP4 receptor activation. An EP4 antagonist is expected to inhibit the PGE2-induced increase in cAMP levels.
Materials:
-
HEK293 cells stably or transiently expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
PGE2 (Prostaglandin E2)
-
Test compound (EP4 antagonist)
-
96-well cell culture plates
Procedure:
-
Seed HEK293-EP4 cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
The next day, remove the culture medium and replace it with serum-free medium containing various concentrations of the test compound. Incubate for 30 minutes at 37°C.
-
Add PGE2 at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response) to all wells except for the negative control.
-
Incubate for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the inhibition of cAMP production against the concentration of the test compound to determine the IC50 value.
Figure 2. Workflow for the cAMP response assay.
CRE-Luciferase Reporter Assay
This assay utilizes a reporter gene (luciferase) under the control of a cAMP response element (CRE). Activation of the EP4-cAMP-PKA pathway leads to CREB phosphorylation and subsequent luciferase expression. An EP4 antagonist will inhibit this process.[1]
Materials:
-
HEK293 cells
-
Expression vector for human EP4 receptor
-
CRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium with 10% FBS
-
PGE2
-
Test compound
-
Luciferase assay system
-
96-well cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the EP4 receptor expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.
-
Seed the transfected cells in a 96-well plate and allow them to attach and express the proteins for 24-48 hours.
-
Replace the medium with serum-free medium containing different concentrations of the test compound and incubate for 1 hour.
-
Add PGE2 at its EC80 concentration and incubate for another 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition of luciferase activity against the compound concentration.[1]
Figure 3. Workflow for the CRE-luciferase reporter assay.
Cell Migration and Invasion Assays
PGE2 is known to promote the migration and invasion of certain cancer cells through EP4 signaling.[1] These assays assess the ability of an EP4 antagonist to inhibit these pro-metastatic behaviors.
Materials:
-
Pancreatic cancer cell lines (e.g., Pan02, BxPC-3)[1]
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with 10% FBS (as chemoattractant)
-
PGE2
-
Test compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure for Migration Assay:
-
Culture pancreatic cancer cells to near confluency.
-
Resuspend the cells in serum-free medium containing PGE2 and different concentrations of the test compound.
-
Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 16-24 hours at 37°C.[1]
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Procedure for Invasion Assay: The protocol is similar to the migration assay, with the addition of a Matrigel coating on the Transwell insert to mimic the extracellular matrix.
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Follow steps 2-8 of the migration assay protocol.
Figure 4. Logical relationship in the cell migration and invasion assays.
References
Troubleshooting & Optimization
FK-448 Free base solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FK-448 Free Base. The information addresses common solubility and stability challenges to facilitate successful experimentation.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Buffers
Researchers frequently encounter precipitation when introducing this compound, dissolved in an organic solvent, into an aqueous buffer system. This is a common issue for hydrophobic compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on available information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q2: I am observing poor solubility of FK-448 in aqueous media. What can I do?
A2: this compound is expected to have low aqueous solubility. For in vitro studies, it is advisable to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted in your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced artifacts. For in vivo applications, formulations using excipients like PEG400, Tween 80, or Carboxymethyl cellulose have been suggested.
Q3: Can I dissolve this compound directly in ethanol or methanol?
Stability
Q4: How should I store this compound powder?
A4: As a general best practice for solid organic compounds, this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended.
Q5: What is the stability of this compound in a DMSO stock solution?
A5: Specific stability data for FK-448 in DMSO is not available. However, for similar compounds, DMSO stock solutions are generally stable for several weeks to months when stored at -20°C or -80°C. It is recommended to prepare fresh dilutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.
Q6: Are there any known stability issues with the piperazine moiety in FK-448?
A6: The piperazine functional group can be susceptible to oxidative degradation. Therefore, it is advisable to use degassed solvents if preparing solutions for long-term storage and to minimize the headspace in storage vials. The stability of piperazine-containing compounds can also be pH-dependent.
Quantitative Data Summary
Specific quantitative solubility and stability data for this compound is limited in publicly available literature. The following table provides a summary of the qualitative information and general recommendations.
| Parameter | Solvent/Condition | Recommendation/Observation |
| Appearance | Solid | Typically exists as a solid at room temperature. |
| Solubility | DMSO | Recommended for preparing stock solutions. |
| Aqueous Buffers | Poor solubility is expected. | |
| Ethanol/Methanol | Solubility not specified; may be tested as an alternative to DMSO. | |
| In Vivo Formulation | Various | Formulations with PEG400, Tween 80, Carboxymethyl cellulose, or corn oil have been suggested for animal studies. |
| Storage (Solid) | -20°C | Recommended for long-term storage in a dry, dark environment. |
| Storage (In Solution) | -20°C or -80°C | Aliquot stock solutions to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (Molecular Weight: 406.52 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 4.07 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 4.07 mg, add 1 mL of DMSO for a 10 mM solution).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to assist dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
On the day of the experiment, thaw a vial of the 10 mM FK-448 stock solution.
-
Perform serial dilutions of the stock solution in your aqueous buffer to achieve the final desired concentrations.
-
When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly to minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is below a level that affects your specific assay (typically <1%).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship for considering the use of formulation excipients for in vivo studies based on the properties of FK-448.
Caption: Decision path for in vivo formulation of this compound.
How to dissolve FK-448 Free base for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and handling of FK-448 Free base for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS: 85858-76-0) is a potent and specific inhibitor of chymotrypsin, a digestive enzyme.[1] It demonstrates an IC50 (half-maximal inhibitory concentration) of 720 nM against chymotrypsin.[1] It shows significantly less inhibition against other serine proteases such as trypsin and thrombin, and has no effect on plasmin, plasma kallikrein, or pancreas kallikrein at concentrations up to 1 mM.[1]
Q2: What is the primary application of this compound in research?
Given its specific inhibitory action on chymotrypsin, this compound is primarily used in studies investigating the role of chymotrypsin in various physiological and pathological processes. This includes research in gastroenterology, inflammation, and other conditions where chymotrypsin activity is relevant.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] While specific quantitative data is limited, it is recommended to prepare a stock solution in DMSO. Its solubility in aqueous solutions like water or phosphate-buffered saline (PBS) is reported to be low.
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound.
-
Problem: The compound is not fully dissolving in my chosen solvent.
-
Solution:
-
Ensure you are using an appropriate solvent. DMSO is the recommended solvent for creating a stock solution. This compound has poor solubility in aqueous buffers.
-
Use gentle heating and agitation. Briefly warming the solution to 37°C and vortexing can aid in dissolution. However, avoid excessive heat to prevent degradation.
-
Sonication. A brief sonication in a water bath can help to break up any clumps and facilitate dissolution.
-
Issue: My this compound solution appears cloudy or has precipitated after dilution.
-
Problem: The compound has precipitated out of solution upon dilution into an aqueous buffer for my experiment.
-
Solution:
-
Check the final concentration of DMSO. The final concentration of DMSO in your experimental medium should be kept low (typically below 0.5%) to avoid solvent effects on your cells or assay. High final concentrations of your stock solution can lead to precipitation when diluted in an aqueous buffer.
-
Consider a co-solvent system for in vivo studies. For animal studies, a formulation using a combination of DMSO, PEG300, Tween 80, and saline or corn oil can improve solubility and bioavailability.
-
Data Presentation
Solubility of this compound
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Data not available | |
| Water | Data not available | Expected to be low. |
| PBS (Phosphate-Buffered Saline) | Data not available | Expected to be low. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound. The molecular weight of this compound is 406.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.065 mg.
-
Add the appropriate volume of DMSO. Add 1 mL of high-purity DMSO to the vial containing the this compound.
-
Facilitate dissolution. Gently vortex the solution. If necessary, warm the vial briefly at 37°C or sonicate in a water bath until the solid is completely dissolved.
-
Storage. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Formulation Protocol
This protocol is a general guideline and may require optimization for your specific animal model and administration route.
-
Prepare a concentrated stock solution in DMSO.
-
For a formulation with PEG300 and Tween 80:
-
To your DMSO stock solution, add PEG300 and mix thoroughly.
-
Add Tween 80 to the mixture and mix until a clear solution is formed.
-
Finally, add saline or ddH₂O to reach the desired final concentration.
-
-
For a formulation with corn oil:
-
Add the DMSO stock solution to corn oil and mix thoroughly until a clear solution is achieved.
-
Mandatory Visualization
Inhibition of Chymotrypsin by this compound
Caption: A diagram illustrating the competitive inhibition of chymotrypsin by FK-448.
References
Technical Support Center: Optimizing FK-448 Free Base Concentration for In Vitro Assays
Welcome to the technical support center for the use of FK-448 Free base in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific inhibitor of chymotrypsin, a serine protease.[1] It exhibits an IC50 (half-maximal inhibitory concentration) of 720 nM against chymotrypsin in biochemical assays.[1]
Q2: What are the known off-target effects of this compound?
While this compound is specific for chymotrypsin, it can exhibit some off-target activity at higher concentrations. It has been shown to slightly inhibit trypsin (IC50 = 780 µM) and thrombin (IC50 = 35 µM), and moderately inhibit cathepsin G (IC50 = 15 µM).[1] It is important to consider these off-target effects when interpreting experimental results, especially at high concentrations of the inhibitor.
Q3: What is the recommended starting concentration for my in vitro cell-based assay?
A good starting point for a cell-based assay is to use a concentration range that brackets the biochemical IC50 value. A typical starting range would be 5 to 10 times the IC50. Therefore, a concentration range of 3.6 µM to 7.2 µM would be a reasonable starting point for this compound. However, the optimal concentration will be cell-type and assay-dependent, and a dose-response experiment is always recommended.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in your assay does not exceed a level that affects cell viability or the experimental readout (typically ≤ 0.5%).
Q5: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | - Concentration too low: The effective concentration in a cellular assay may be higher than the biochemical IC50 due to cell permeability, protein binding, or substrate competition. - Compound instability: FK-448 may degrade over long incubation times. - Presence of serum: Protease inhibitors in serum (e.g., alpha-2-macroglobulin) can interfere with the activity of FK-448. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). - Prepare fresh dilutions of FK-448 for each experiment. For longer experiments, consider replenishing the compound. - If possible, perform the assay in serum-free medium or reduce the serum concentration. If serum is required, you may need to increase the concentration of FK-448. |
| High background or non-specific effects | - High concentration of FK-448: Off-target effects can occur at higher concentrations. - DMSO toxicity: The final concentration of DMSO may be too high for your cells. | - Use the lowest effective concentration of FK-448 that gives the desired inhibition of chymotrypsin. - Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess its effect. |
| Inconsistent results between experiments | - Variability in cell density or health: The physiological state of the cells can influence their response to inhibitors. - Inconsistent compound preparation: Errors in preparing stock solutions or dilutions can lead to variability. | - Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase. - Carefully prepare and validate the concentration of your stock and working solutions. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| Chymotrypsin | 720 nM[1] |
| Trypsin | 780 µM[1] |
| Thrombin | 35 µM[1] |
| Cathepsin G | 15 µM[1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell-Based Chymotrypsin Activity Assay
This protocol describes a general method to determine the optimal concentration of this compound for inhibiting chymotrypsin activity in a cellular context.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound
-
DMSO
-
Chymotrypsin substrate (e.g., a fluorogenic or colorimetric substrate)
-
Assay buffer (as recommended for the chosen substrate)
-
96-well plates (black or clear, depending on the substrate)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a 2X working solution of this compound in cell culture medium by diluting the DMSO stock. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the culture medium from the cells and add 50 µL of the 2X FK-448 dilutions or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Substrate Addition: Prepare a 2X solution of the chymotrypsin substrate in the appropriate assay buffer. Add 50 µL of the 2X substrate solution to each well.
-
Measurement: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength using a plate reader. Take kinetic readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Normalize the rates to the vehicle control and plot the percent inhibition against the log of the FK-448 concentration. Determine the IC50 value from the resulting dose-response curve.
Mandatory Visualization
Chymotrypsin Signaling Pathway
Chymotrypsin can activate G protein-coupled receptors known as Protease-Activated Receptors (PARs), specifically PAR1 and PAR2.[2][3][4] Activation of these receptors initiates downstream signaling cascades, including the mobilization of intracellular calcium and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[3][4]
Caption: Chymotrypsin-mediated activation of PAR1/PAR2 signaling.
Experimental Workflow for Optimizing FK-448 Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for an in vitro assay.
Caption: A stepwise approach to determine the optimal FK-448 concentration.
References
Troubleshooting unexpected results with FK-448 Free base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using FK-448 Free base, a potent chymotrypsin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of chymotrypsin, a serine protease.[1] It exerts its inhibitory effect by binding to the active site of chymotrypsin, thereby preventing the hydrolysis of its substrates. The reported IC50 value for chymotrypsin inhibition is 720 nM.[1]
Q2: What are the known off-target effects of this compound?
While this compound is a specific inhibitor of chymotrypsin, it has been shown to exhibit some activity against other proteases, typically at higher concentrations. It slightly inhibits the esterolysis of Trypsin and Thrombin with IC50 values of 780 µM and 35 µM, respectively.[1] It also moderately inhibits the hydrolytic activities of cathepsin G with an IC50 of 15 µM.[1] Notably, it shows no significant effect on plasmin, plasma kallikrein, or pancreas kallikrein, with IC50 values for all being greater than 1 mM.[1]
Q3: What are the recommended storage conditions for this compound?
Q4: In what solvents is this compound soluble?
While a comprehensive solubility profile in all common laboratory solvents is not detailed in the available literature, chymostatin, another chymotrypsin inhibitor, is noted to be insoluble in water and is dissolved in DMSO.[1] It is common for small molecule inhibitors to be dissolved in organic solvents like DMSO to create a concentrated stock solution, which is then further diluted in aqueous buffers for experiments. It is recommended to test the solubility of this compound in a small amount of your desired solvent before preparing a large stock solution.
Troubleshooting Guide
This guide addresses common unexpected results researchers may encounter during their experiments with this compound.
Issue 1: Lower than expected or no inhibition of chymotrypsin activity.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions from the stock solution. It is advisable to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. |
| Inhibitor Degradation | Prepare fresh working solutions of this compound from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incompatible Assay Buffer | Ensure the pH and composition of your assay buffer are compatible with both the enzyme and the inhibitor. Extreme pH values can affect the stability and activity of both. |
| Substrate Competition | If using a high concentration of substrate in your assay, it may outcompete the inhibitor for binding to the enzyme's active site. Consider reducing the substrate concentration or increasing the pre-incubation time of the enzyme with the inhibitor. |
| Incorrect Reagent Mixing Sequence | The order of adding reagents can impact the measured inhibition. For chymotrypsin inhibition assays, an "enzyme-last" method, where the enzyme is added last to a pre-incubated mixture of the inhibitor and substrate, has been shown to be more reliable.[2] |
Issue 2: Unexpected cellular or in vivo effects.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Off-Target Effects | As this compound can inhibit other proteases like trypsin, thrombin, and cathepsin G at higher concentrations, the observed phenotype may be a result of these off-target interactions.[1] Consider using lower, more specific concentrations of FK-448 or employing a secondary inhibitor with a different selectivity profile to confirm the role of chymotrypsin. |
| Metabolic Instability | The compound may be rapidly metabolized in your cell line or animal model, leading to a shorter-than-expected duration of action. Consider performing time-course experiments to assess the stability of the compound under your experimental conditions. |
| Vehicle Effects | The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Always include a vehicle-only control in your experiments to account for these potential effects. |
| Inhibition of Insulin Degradation | In vivo studies have shown that FK-448 can decrease blood glucose levels by inhibiting the degradation of insulin by pancreatic enzymes.[1] Be mindful of this physiological effect when designing and interpreting in vivo experiments, especially in metabolic studies. |
Experimental Protocols & Methodologies
In Vitro Chymotrypsin Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of chymotrypsin in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of a chymotrypsin substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or a colorimetric/fluorogenic substrate.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add the desired concentrations of this compound (and a vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.[1]
-
Add the chymotrypsin solution to all wells except for the blank.
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Administration in Rodents
The following is an example of an in vivo administration protocol based on published studies.[1]
-
Animal Model: Rats.[1]
-
Dose and Route of Administration: 20 mg/kg administered intraperitoneally (i.p.).[1]
-
Vehicle: While the specific vehicle for the i.p. injection is not stated, a common practice is to dissolve the compound in a small amount of DMSO and then dilute it in saline or another biocompatible vehicle.
-
Procedure:
Visualizations
Caption: Inhibition of chymotrypsin by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Improving the In Vivo Efficacy of FK-448 Free Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FK-448 Free Base. The focus is on addressing common challenges encountered during in vivo experiments and strategies to enhance the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
FK-448 is an effective and specific inhibitor of chymotrypsin, a serine protease.[1] Its primary mechanism of action involves binding to the active site of chymotrypsin, thereby preventing the breakdown of proteins.[2] This inhibition of proteolysis is the basis for its therapeutic potential in various applications.
Q2: I am observing poor efficacy of this compound in my in vivo animal model. What are the potential reasons?
Poor in vivo efficacy of a compound like this compound can stem from several factors, primarily related to its physicochemical properties and pharmacokinetic profile. Common issues include:
-
Poor Aqueous Solubility: As a "free base," FK-448 may have low solubility in aqueous environments like the gastrointestinal tract, limiting its dissolution and subsequent absorption.
-
Degradation in the Stomach: If administered orally without protection, the acidic environment and enzymatic activity in the stomach can degrade the compound before it reaches the site of absorption.
-
Poor Intestinal Permeability: The compound may not be efficiently transported across the intestinal wall into the bloodstream.
-
Rapid Metabolism: FK-448 could be quickly metabolized by enzymes in the liver (first-pass metabolism) or other tissues, reducing the amount of active compound reaching the target.
-
Suboptimal Formulation: The delivery vehicle may not be suitable for ensuring adequate exposure of the target tissues to the compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
Problem 1: Low and Variable Oral Bioavailability
Possible Cause: Poor aqueous solubility and/or degradation in the gastrointestinal tract.
Solutions:
-
Formulation with Enteric Coating: This is a critical strategy for oral delivery of chymotrypsin inhibitors.[3] An enteric coating protects the compound from the acidic pH of the stomach and only dissolves at the higher pH of the small intestine, delivering the drug to the primary site of absorption. A patent for oral trypsin and chymotrypsin compositions highlights the necessity of an enteric coating to ensure the enzymes are absorbed in the ileum.[3]
-
Solubility Enhancement Techniques: For a poorly soluble compound, several formulation strategies can be employed to improve its dissolution rate and bioavailability.[4][5][6][7][8][9][10][11] The choice of strategy depends on the specific physicochemical properties of FK-448.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a higher dissolution rate.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing FK-448 in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[5][12] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve the compound in a lipid vehicle, which then forms a fine emulsion in the gut, facilitating absorption.[7][10]
-
Use of Co-solvents: For liquid formulations, the solubility of FK-448 might be increased by using a mixture of water and a water-miscible organic solvent.[4][9]
-
Table 1: Comparison of Oral Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Enteric Coating | pH-sensitive polymer coating protects the drug from the stomach environment. | Protects acid-labile drugs, targets intestinal release. | Can have variable release profiles depending on GI transit time. |
| Micronization/Nanonization | Increases surface area for dissolution by reducing particle size. | Applicable to a wide range of drugs, can be a cost-effective method. | May not be sufficient for very poorly soluble compounds, potential for particle aggregation. |
| Amorphous Solid Dispersion | The drug is in a high-energy amorphous state, leading to higher apparent solubility. | Significant solubility enhancement, can improve bioavailability substantially. | Potential for physical instability (recrystallization), manufacturing can be complex. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, bypassing the dissolution step. | Can significantly enhance the absorption of lipophilic drugs, may reduce food effects. | Can be complex to formulate, potential for drug precipitation upon dilution in the GI tract. |
Problem 2: Lack of a Dose-Response Relationship in Vivo
Possible Cause: Saturation of absorption mechanisms or extensive first-pass metabolism.
Solutions:
-
Investigate Different Routes of Administration: If oral bioavailability is a persistent issue, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass the gastrointestinal tract and first-pass metabolism. This will help determine the intrinsic activity of the compound when systemic exposure is guaranteed. In preclinical studies with FK-448 in rats, intraperitoneal administration was used.[1]
-
Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of FK-448. This will provide crucial information on its half-life, clearance, and volume of distribution, helping to optimize the dosing regimen.
-
Co-administration with Metabolism Inhibitors: While primarily a research tool, co-administering FK-448 with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to elucidate the extent of its metabolism and its impact on efficacy.
Experimental Protocols
Protocol 1: Preparation of an Enteric-Coated Formulation for Oral Administration in Rodents
This protocol provides a general method for preparing enteric-coated beads for oral gavage in rodents.
Materials:
-
This compound
-
Microcrystalline cellulose (MCC) or similar inert core material
-
Polyvinylpyrrolidone (PVP) as a binder
-
Enteric coating polymer (e.g., Eudragit® L100-55)
-
Plasticizer (e.g., triethyl citrate)
-
Anti-tacking agent (e.g., talc)
-
Solvents (e.g., ethanol, isopropanol, water)
-
Fluid bed coater
Procedure:
-
Drug Layering: a. Dissolve FK-448 and PVP in a suitable solvent system. b. Spray this solution onto the inert cores (MCC) in a fluid bed coater. c. Dry the drug-layered beads thoroughly.
-
Enteric Coating: a. Prepare the enteric coating solution by dispersing the Eudragit® polymer, plasticizer, and anti-tacking agent in the appropriate solvent mixture. b. Spray the coating solution onto the drug-layered beads in the fluid bed coater. c. A weight gain of 10-20% is typically targeted for the enteric coat.
-
Drying and Curing: a. Dry the coated beads in the fluid bed coater. b. Cure the beads at an elevated temperature (e.g., 40-60°C) for a specified time to ensure complete film formation.
-
Final Formulation: a. The enteric-coated beads can be filled into capsules or suspended in a suitable vehicle for oral gavage.
Protocol 2: In Vivo Efficacy Study in a Rat Model of Pancreatitis (Hypothetical)
This protocol outlines a general procedure to evaluate the efficacy of FK-448 in a cerulein-induced pancreatitis model in rats.
Animals: Male Wistar rats (200-250 g)
Experimental Groups:
-
Vehicle Control (e.g., saline or the formulation vehicle)
-
FK-448 (low dose, e.g., 10 mg/kg, p.o.)
-
FK-448 (high dose, e.g., 30 mg/kg, p.o.)
-
Positive Control (e.g., another known chymotrypsin inhibitor)
Procedure:
-
Induction of Pancreatitis: Administer cerulein (or another suitable inducing agent) via intraperitoneal injection at appropriate intervals to induce pancreatitis.
-
Drug Administration: Administer the vehicle, FK-448 formulation, or positive control orally one hour before the first cerulein injection.
-
Sample Collection: At a predetermined time point after the final cerulein injection (e.g., 6 hours), euthanize the animals and collect blood and pancreas tissue.
-
Biochemical Analysis: Measure serum amylase and lipase levels as markers of pancreatic injury.
-
Histological Analysis: Fix a portion of the pancreas in formalin for histological examination (e.g., H&E staining) to assess edema, inflammation, and necrosis.
-
Data Analysis: Compare the biochemical and histological parameters between the different treatment groups.
Visualizations
Caption: Experimental workflow for improving the in vivo oral delivery of FK-448.
Caption: Signaling pathway illustrating the mechanism of action of FK-448.
Caption: Logical troubleshooting workflow for improving FK-448 in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. US3004893A - Enteric coated trypsin and chymotrypsin anti-inflammatory compositions - Google Patents [patents.google.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. jddtonline.info [jddtonline.info]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. researchgate.net [researchgate.net]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery [drug-dev.com]
FK-448 Free base degradation and storage conditions
This technical support center provides guidance on the degradation, storage, and handling of FK-448 Free base for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific storage conditions should always be obtained from the manufacturer's Certificate of Analysis, general recommendations for this compound are storage at room temperature.[1] To ensure stability, it is best practice to store it in a tightly sealed container, protected from light and moisture.
Q2: How can I tell if my this compound has degraded?
A2: Visual signs of degradation can include a change in color or the appearance of clumping. However, the most reliable indicator of degradation is a decrease in its biological activity. If you observe a diminished inhibitory effect on chymotrypsin in your assays compared to previous batches or literature values, the compound may have degraded.
Q3: What are the potential degradation pathways for this compound?
A3: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, as a peptide-like molecule, it may be susceptible to hydrolysis of its amide bonds, particularly in the presence of moisture or non-neutral pH conditions. Oxidation is another potential degradation route for organic molecules.
Q4: How should I handle this compound to minimize degradation?
A4: To minimize degradation, handle this compound in a clean, dry environment. Use appropriate personal protective equipment (PPE), such as gloves and a lab coat. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent. For long-term storage of solutions, it is advisable to aliquot the solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity in the assay. | Compound degradation due to improper storage. | Verify the storage conditions of your this compound against the manufacturer's recommendations. If stored improperly, consider using a fresh batch. |
| Inaccurate concentration of the stock solution. | Re-measure the concentration of your stock solution. If possible, prepare a fresh stock solution from a new vial of the compound. | |
| Inconsistent results between experiments. | Variability in compound handling. | Ensure consistent handling procedures for each experiment. This includes using the same solvent for dissolution and consistent timing for the addition of the compound to the assay. |
| Partial degradation of the compound. | Aliquot stock solutions to avoid repeated opening of the main vial. Store aliquots at the recommended temperature. | |
| Visible changes in the physical appearance of the solid compound (e.g., discoloration, clumping). | Absorption of moisture or exposure to light. | Discard the vial and use a fresh, unopened vial of this compound for your experiments. Ensure future vials are stored in a desiccator or a controlled environment. |
Storage Conditions Summary
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature | Always refer to the manufacturer's Certificate of Analysis for specific temperature ranges.[1] |
| Light | Protect from light | Store in an amber vial or a dark location. |
| Moisture | Store in a dry place | Use of a desiccator is recommended for long-term storage. |
| Form | Solid (lyophilized powder) | For solutions, store at -20°C or -80°C and aliquot to avoid freeze-thaw cycles. |
Visualizing Potential Degradation and Experimental Workflow
Below are diagrams illustrating a hypothetical degradation pathway for a peptide-like compound and a general workflow for assessing compound stability.
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for assessing compound stability.
References
Overcoming limitations in FK-448 Free base research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FK-448 Free base.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected chymotrypsin inhibition | 1. FK-448 Degradation: Improper storage may lead to degradation of the compound. 2. Inaccurate Concentration: Errors in weighing or dilution of the FK-448 stock solution. 3. Sub-optimal Assay Conditions: pH, temperature, or substrate concentration may not be optimal for inhibition. | 1. Storage: Store this compound as a solid at -20°C. For solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. 2. Concentration Verification: Use a calibrated balance and ensure complete dissolution. Consider verifying the concentration of your stock solution using spectrophotometry if a reference spectrum is available. 3. Assay Optimization: Ensure the assay buffer pH is stable and appropriate for chymotrypsin activity (typically pH 7.5-8.5). Run the assay at the optimal temperature for the enzyme (e.g., 25°C or 37°C). Use a substrate concentration at or below the Km for chymotrypsin to ensure sensitive detection of competitive inhibition. |
| Precipitation of FK-448 in aqueous buffer | 1. Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. | 1. Solvent Selection: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. 2. Final Concentration: When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting enzyme activity. It may be necessary to sonicate briefly to aid dissolution. |
| Observed off-target effects or cellular toxicity | 1. Non-specific Binding: At high concentrations, FK-448 may inhibit other serine proteases or interact with other cellular components.[1] 2. Solvent Toxicity: The organic solvent used for the stock solution (e.g., DMSO) may be toxic to cells at higher concentrations. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for chymotrypsin inhibition with minimal off-target effects. Use the lowest effective concentration. 2. Control Experiments: Include a vehicle control (assay buffer with the same final concentration of the organic solvent) in all experiments to account for any solvent-induced effects. 3. Selectivity Profiling: If off-target effects are suspected, consider testing FK-448 against a panel of related serine proteases. |
| Difficulty replicating in vivo results | 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The dose, route of administration, and formulation may not be optimal for achieving the desired therapeutic concentration at the target site. 2. Bioavailability: The oral bioavailability of FK-448 may be limited. | 1. Formulation: For oral administration, consider using enteric-coated capsules to protect the compound from degradation in the stomach.[1] 2. Route of Administration: If oral administration is ineffective, consider alternative routes such as intraperitoneal (i.p.) injection.[1] 3. Dose Escalation Study: Conduct a dose escalation study to determine the optimal dose for the desired in vivo effect. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an effective and specific inhibitor of chymotrypsin, a serine protease.[1][2] It functions by binding to the active site of chymotrypsin, preventing it from cleaving its protein substrates.[3][4]
2. What is the IC50 of this compound for chymotrypsin?
The reported IC50 of this compound for chymotrypsin is 720 nM.[1][2]
3. How selective is this compound?
This compound shows good selectivity for chymotrypsin. It slightly inhibits the esterolysis of Trypsin and Thrombin with much higher IC50 values of 780 µM and 35 µM, respectively.[1] It does not significantly inhibit plasmin, plasma kallikrein, or pancreas kallikrein (IC50 > 1 mM).[1] It moderately inhibits the hydrolytic activities of cathepsin G with an IC50 of 15 µM.[1]
4. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. If a stock solution is prepared, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
5. How should I prepare a stock solution of this compound?
Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For in vivo studies in rats where chymostatin was used, a 10% DMSO solution was utilized.[1]
Quantitative Data Summary
| Parameter | Value | Enzyme/System |
| IC50 | 720 nM | Chymotrypsin |
| IC50 | 780 µM | Trypsin (esterolysis) |
| IC50 | 35 µM | Thrombin (esterolysis) |
| IC50 | > 1 mM | Plasmin, Plasma Kallikrein, Pancreas Kallikrein (esterolysis) |
| IC50 | 15 µM | Cathepsin G (hydrolytic activity) |
| In Vivo Dose (Rats) | 20 mg/kg, i.p. | Decreased blood glucose, inhibited insulin degradation |
| In Vivo Dose (Dogs) | 20 mg/kg, p.o. | Decreased blood glucose, increased plasma IRI level |
Experimental Protocols
In Vitro Chymotrypsin Inhibition Assay
This protocol is adapted from standard chymotrypsin activity assays.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
DMSO or ethanol for stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve FK-448 in DMSO to a concentration of 10 mM.
-
Prepare working solutions: Serially dilute the FK-448 stock solution in Tris-HCl buffer to achieve a range of desired concentrations.
-
Prepare enzyme solution: Dissolve α-chymotrypsin in Tris-HCl buffer to a final concentration of approximately 1 µg/mL.
-
Assay:
-
In a 96-well plate, add 20 µL of each FK-448 working solution.
-
Add 160 µL of the α-chymotrypsin solution to each well.
-
Include a positive control (chymotrypsin without inhibitor) and a negative control (buffer only).
-
Incubate the plate at 25°C for 15 minutes.
-
Add 20 µL of the substrate solution (e.g., 1 mM S-2586) to each well to start the reaction.
-
-
Data Acquisition: Immediately measure the absorbance at 405 nm (for p-nitroanilide substrates) every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of FK-448. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
In Vivo Study of Insulin Degradation in Rats
This protocol is based on a described method for evaluating the effect of chymotrypsin inhibitors on insulin degradation.[1]
Materials:
-
This compound
-
Insulin
-
Saline (0.9% NaCl)
-
DMSO (if needed for FK-448 dissolution)
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., ethylcarbamate)
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize rats with an appropriate anesthetic (e.g., 0.9 g/kg ethylcarbamate, i.p.).
-
Surgical Procedure: Make a midline incision in the abdomen to expose the viscera.
-
Compound Administration:
-
Prepare a solution of FK-448 at the desired concentration (e.g., 20 mg/kg). If necessary, use a small amount of DMSO to aid dissolution and dilute with saline.
-
Carefully inject the FK-448 solution into the lumen of the jejunum, approximately 2 cm below the pylorus.
-
-
Insulin Administration: Prepare an insulin solution in saline and inject it into the jejunum at a dose of 2 mL/kg.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after administration.
-
Analysis:
-
Measure blood glucose levels using a glucometer.
-
Determine plasma insulin levels using an appropriate immunoassay (e.g., ELISA or RIA).
-
-
Data Analysis: Plot the changes in blood glucose and plasma insulin levels over time to evaluate the effect of FK-448 on insulin degradation.
Visualizations
References
Technical Support Center: FK-448 Free Base Purity and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity and quality control of FK-448 Free base.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of the enzyme chymotrypsin, with an IC50 value of 720 nM. Its primary mechanism of action involves binding to the active site of chymotrypsin, thereby preventing its proteolytic activity.
Q2: What are the typical purity specifications for this compound intended for research use?
For early-stage research and development, the purity of this compound, as determined by High-Performance Liquid Chromatography (HPLC), is generally expected to be high. While specific acceptance criteria can vary, a typical specification for a small molecule drug substance at this stage is a purity of ≥95%.
| Parameter | Acceptance Criterion | Analytical Method |
| Purity (by HPLC) | ≥ 95.0% | Reversed-Phase HPLC |
| Individual Impurity | ≤ 0.5% | Reversed-Phase HPLC |
| Total Impurities | ≤ 2.0% | Reversed-Phase HPLC |
| Residual Solvents | Conforms to ICH Q3C limits | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Q3: What are the potential impurities that could be present in a sample of this compound?
Based on the likely synthesis route involving the N-acylation of L-leucine methyl ester, potential impurities may include:
-
Starting Materials: Unreacted L-leucine and the acylating agent (e.g., a derivative of 4-(1-isobutyl-1H-imidazol-5-yl)benzoic acid).
-
Intermediates: The methyl ester of FK-448.
-
By-products: Diacylated L-leucine or other side-products from the acylation reaction.
-
Degradation Products: Hydrolysis products or isomers formed during synthesis or storage.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
-
Possible Cause 1: Presence of Synthesis-Related Impurities.
-
Troubleshooting:
-
Review the synthesis scheme to identify potential starting materials, intermediates, and by-products.
-
If possible, synthesize or procure standards of these potential impurities to confirm their retention times.
-
Employ a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.
-
-
-
Possible Cause 2: Sample Degradation.
-
Troubleshooting:
-
Ensure proper storage of the this compound sample (cool, dry, and protected from light).
-
Analyze a freshly prepared sample to see if the unexpected peaks persist.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) to understand the degradation profile and identify potential degradants.
-
-
-
Possible Cause 3: Contamination from the HPLC system or solvents.
-
Troubleshooting:
-
Run a blank injection (mobile phase only) to check for system-related peaks.
-
Use fresh, high-purity HPLC-grade solvents and additives.
-
Ensure the column is properly equilibrated before sample injection.
-
-
Issue 2: The purity of this compound is lower than expected.
-
Possible Cause 1: Incomplete reaction or purification.
-
Troubleshooting:
-
Re-purify the sample using an appropriate technique, such as flash column chromatography or preparative HPLC.
-
Optimize the purification method (e.g., change the solvent gradient in chromatography).
-
-
-
Possible Cause 2: Inaccurate quantification due to poor peak shape.
-
Troubleshooting:
-
Optimize the HPLC method to improve peak symmetry. This may involve adjusting the mobile phase pH, changing the organic modifier, or using a different column.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
-
Issue 3: Inconsistent results in the chymotrypsin inhibition assay.
-
Possible Cause 1: Inaccurate concentration of this compound solution.
-
Troubleshooting:
-
Verify the accurate weighing of the compound.
-
Use a calibrated analytical balance.
-
Ensure complete dissolution of the compound in the assay buffer. Sonication may be required.
-
-
-
Possible Cause 2: Degradation of this compound in the assay buffer.
-
Troubleshooting:
-
Prepare fresh solutions of FK-448 for each experiment.
-
Investigate the stability of FK-448 in the assay buffer over the time course of the experiment.
-
-
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of this compound and the detection of impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
A sufficient number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of this compound.
Visualizations
Caption: Quality control workflow for this compound.
Caption: Troubleshooting unexpected HPLC peaks.
Interpreting data from experiments with FK-448 Free base
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting data from experiments involving FK-448 Free base. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of chymotrypsin, a digestive enzyme responsible for the breakdown of proteins.[1][2][3][4][5] By inhibiting chymotrypsin, FK-448 prevents the degradation of proteins, including peptide hormones like insulin.
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits high specificity for chymotrypsin. However, it shows slight inhibition of trypsin and thrombin at significantly higher concentrations. It also moderately inhibits the hydrolytic activities of cathepsin G. It has been shown to have no effect on plasmin, plasma kallikrein, or pancreas kallikrein.[1][5]
Q3: How does this compound affect blood glucose levels?
A3: In vivo studies have demonstrated that administration of this compound can lead to a decrease in blood glucose levels and an increase in plasma insulin levels when co-administered with insulin.[1][4][5] This is attributed to its ability to inhibit chymotrypsin in the digestive tract, thereby preventing the degradation of orally or intestinally administered insulin and enhancing its absorption.
Q4: What is the CAS number for this compound?
A4: The CAS number for this compound is 85858-76-0.[1][3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound against Various Proteases
| Protease | IC50 |
| Chymotrypsin | 720 nM[1][2][3][4][5] |
| Trypsin | 780 µM[1][5] |
| Thrombin | 35 µM[1][5] |
| Cathepsin G | 15 µM[1][5] |
| Plasmin | >1 mM[1][5] |
| Plasma Kallikrein | >1 mM[1][5] |
| Pancreas Kallikrein | >1 mM[1][5] |
Table 2: In Vivo Effects of this compound (20 mg/kg)
| Animal Model | Administration Route | Effect on Blood Glucose | Effect on Plasma Insulin (IRI) |
| Rats | Intraperitoneal (i.p.) | Decrease[1][4][5] | Inhibits degradation[1][4][5] |
| Dogs | Oral (p.o.) | Decrease[1][4][5] | Increase[1][4][5] |
Experimental Protocols & Workflows
In Vitro Chymotrypsin Inhibition Assay
This protocol outlines a standard procedure for determining the inhibitory activity of this compound against chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate
-
Tris buffer (pH 7.8)
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of BTEE in methanol.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare Tris buffer (80 mM, pH 7.8 at 25°C).
-
-
Assay Setup:
-
In a cuvette, mix the Tris buffer, BTEE solution, and varying concentrations of this compound (or DMSO for control).
-
Equilibrate the mixture to 25°C.
-
-
Initiate Reaction:
-
Add the α-chymotrypsin solution to the cuvette to start the reaction.
-
-
Measure Activity:
-
Monitor the increase in absorbance at 256 nm for 5 minutes, which indicates the hydrolysis of BTEE.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
In Vivo Glucose Monitoring in Rodents
This protocol provides a general guideline for assessing the effect of this compound on blood glucose levels in a rat model.
Materials:
-
Male Wistar rats
-
This compound
-
Insulin
-
Vehicle (e.g., saline, DMSO, or a mixture as described in formulation protocols)
-
Glucometer and test strips
-
Equipment for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization:
-
Acclimatize rats to the experimental conditions for at least one week.
-
Fast the rats overnight before the experiment.
-
-
Compound Preparation:
-
Prepare a solution or suspension of this compound in a suitable vehicle at the desired concentration (e.g., for a 20 mg/kg dose).
-
Prepare an insulin solution.
-
-
Baseline Measurement:
-
Measure the baseline blood glucose level from the tail vein of each rat.
-
-
Administration:
-
Administer the this compound solution/suspension via i.p. injection.
-
Concurrently or shortly after, administer insulin.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at regular intervals (e.g., 30, 60, 90, 120 minutes) after administration.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both the control (vehicle) and treated groups.
-
Analyze the data to determine the effect of this compound on insulin-mediated glucose reduction.
-
Signaling Pathway
This compound does not directly interact with a specific signaling pathway. Instead, it enhances the effects of insulin by preventing its degradation. The diagram below illustrates the insulin signaling pathway and the point at which FK-448 exerts its indirect influence.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in the in vitro chymotrypsin inhibition assay.
| Possible Cause | Solution |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Instability of FK-448 | Prepare fresh stock solutions of FK-448 for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended for similar compounds.[8][9] |
| Enzyme activity variability | Prepare fresh enzyme solutions for each assay. Ensure consistent incubation times and temperatures.[10][11] |
| Substrate degradation | Prepare fresh substrate solution for each experiment. |
| Contamination | Use sterile tips and tubes to prevent contamination of reagents.[11] |
Problem 2: High variability in blood glucose readings in in vivo experiments.
| Possible Cause | Solution |
| Stress-induced hyperglycemia | Handle animals gently and consistently to minimize stress. Allow for an adequate acclimatization period. |
| Inconsistent fasting | Ensure all animals have been fasted for the same duration. |
| Variability in compound administration | Ensure accurate and consistent dosing for all animals. For i.p. injections, ensure proper placement to avoid injection into organs. |
| Glucometer inaccuracy | Calibrate the glucometer regularly with control solutions. Ensure test strips are not expired and are stored correctly.[12] |
| Site of blood sampling | Consistently sample blood from the same location on the tail vein. |
Problem 3: this compound is difficult to dissolve.
| Possible Cause | Solution |
| Poor aqueous solubility | This compound is expected to have low water solubility. Use a co-solvent system. A common formulation for in vivo studies of poorly soluble compounds is DMSO, PEG300, Tween 80, and saline.[4] For in vitro assays, DMSO is a suitable solvent.[10] |
| Precipitation upon dilution | Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all samples, including controls. |
Problem 4: No significant effect on blood glucose levels is observed in vivo.
| Possible Cause | Solution |
| Insufficient dose | The reported effective dose is 20 mg/kg.[1][4][5] Consider a dose-response study if no effect is observed. |
| Degradation of FK-448 | Ensure proper storage and handling of the compound. Prepare fresh formulations before each experiment. |
| Timing of administration | The timing of FK-448 and insulin administration may be critical. Optimize the time interval between the two administrations. |
| Route of administration | The reported effective routes are intraperitoneal and oral.[1][4][5] The chosen route should be appropriate for the experimental question. |
| Insulin dose | The dose of insulin administered may be too high or too low to observe a modulatory effect of FK-448. Optimize the insulin dose. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | nucleobases | CAS# 85858-76-0 | InvivoChem [invivochem.com]
- 5. targetmol.com [targetmol.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. m.youtube.com [m.youtube.com]
- 12. medenvios.com [medenvios.com]
Validation & Comparative
A Comparative Guide to FK-448 Free Base: A Specific Chymotrypsin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FK-448 Free base, a potent chymotrypsin inhibitor, with other commonly used alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to Chymotrypsin and its Inhibition
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Beyond its digestive function, chymotrypsin is also implicated in cellular signaling pathways, notably through the activation of Protease-Activated Receptors (PARs).[1][2] Given its physiological and pathological significance, the specific inhibition of chymotrypsin is a valuable tool in research and drug development.
This compound has emerged as an effective and specific inhibitor of chymotrypsin, offering a valuable resource for researchers studying the roles of this enzyme. This guide will compare the inhibitory profile of this compound against other well-known chymotrypsin inhibitors.
Performance Comparison of Chymotrypsin Inhibitors
The efficacy and specificity of an enzyme inhibitor are critical parameters for its application. The following tables summarize the inhibitory potency (IC50/Ki) of this compound and other common inhibitors against chymotrypsin and other serine proteases. Lower values indicate higher potency.
Table 1: Inhibitory Potency against Chymotrypsin
| Inhibitor | IC50 / Ki | Type of Inhibition |
| This compound | 720 nM (IC50)[3] | Effective and specific |
| Aprotinin | 9 nM (Ki) | Competitive |
| Chymostatin | 0.8 nM (IC50) | Competitive, Slow-binding |
| TPCK (Tosyl-L-phenylalaninyl-chloromethyl ketone) | N/A (Irreversible) | Irreversible |
| PMSF (Phenylmethylsulfonyl fluoride) | N/A (Irreversible) | Irreversible |
Table 2: Specificity Profile - Inhibition of Other Serine Proteases
| Inhibitor | Trypsin | Thrombin | Plasmin | Kallikrein (Plasma) | Kallikrein (Pancreas) | Cathepsin G |
| This compound | 780 µM (IC50)[3] | 35 µM (IC50)[3] | >1 mM (IC50)[3] | >1 mM (IC50)[3] | >1 mM (IC50)[3] | 15 µM (IC50)[3] |
| Aprotinin | 0.06 pM (Ki) | - | 0.23 nM (Ki) | - | - | - |
| Chymostatin | Weakly inhibits | - | - | - | - | 1.5 x 10⁻⁷ M (Ki) |
| TPCK | Does not inhibit | - | - | - | - | - |
| PMSF | Inhibits | Inhibits | - | - | - | - |
Experimental Protocols
To validate the inhibitory activity and specificity of this compound or any other chymotrypsin inhibitor, a standardized enzymatic assay is crucial. Below is a detailed protocol for a typical chymotrypsin inhibition assay.
Chymotrypsin Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for determining chymotrypsin activity using a synthetic substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which releases a product that can be monitored by an increase in absorbance.[4][5]
Materials:
-
α-Chymotrypsin enzyme solution (e.g., 1 mg/mL in 1 mM HCl)
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂
-
Substrate Solution: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution in 50% (v/v) methanol/water
-
Inhibitor stock solutions (e.g., this compound, Aprotinin, etc.) in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 256 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of α-chymotrypsin in cold 1 mM HCl. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor to be tested in the assay buffer.
-
Reaction Setup:
-
In each well/cuvette, add the assay buffer.
-
Add the desired volume of the inhibitor dilution (or solvent control).
-
Add the α-chymotrypsin working solution.
-
Incubate the enzyme and inhibitor mixture at 25°C for a defined pre-incubation period (e.g., 15 minutes) to allow for binding.
-
-
Initiation of Reaction: Add the BTEE substrate solution to each well/cuvette to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 256 nm at 25°C. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the chymotrypsin activity.
-
Visualizations
Experimental Workflow for Comparative Inhibitor Analysis
The following diagram illustrates a typical workflow for comparing the potency and specificity of multiple chymotrypsin inhibitors.
Chymotrypsin Signaling Pathway via Protease-Activated Receptors (PARs)
Chymotrypsin can activate signaling cascades by cleaving and activating PARs on the cell surface. This diagram illustrates the known pathway involving PAR1 and PAR2.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and highly specific inhibitor of chymotrypsin. Its significantly lower potency against other serine proteases, such as trypsin and thrombin, makes it a valuable tool for studies where selective inhibition of chymotrypsin is required. In comparison to broader-spectrum inhibitors like PMSF and some naturally derived inhibitors, FK-448 offers a more targeted approach. The choice of inhibitor will ultimately depend on the specific requirements of the experiment, including the desired level of specificity, the need for reversible or irreversible inhibition, and the biological system under investigation. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
Unveiling the Selectivity of FK-448: A Comparative Guide to its Cross-Reactivity with Serine Proteases
For researchers, scientists, and professionals in drug development, understanding the selectivity of a protease inhibitor is paramount. This guide provides an objective comparison of FK-448 Free base's performance against a panel of serine proteases, supported by experimental data and detailed methodologies.
FK-448 is recognized as a potent and specific inhibitor of chymotrypsin, a key digestive enzyme and a member of the serine protease family. However, its activity is not strictly limited to this single target. This guide delves into the cross-reactivity profile of FK-448, offering a clear perspective on its potential off-target effects and its suitability for specific research applications.
Comparative Inhibitory Activity of this compound
The inhibitory effects of FK-448 have been quantified against several serine proteases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of FK-448, providing a clear comparison of its potency against different enzymes.
| Serine Protease | IC50 of this compound |
| Chymotrypsin | 720 nM[1][2] |
| Cathepsin G | 15 µM[1][2] |
| Thrombin | 35 µM[1][2] |
| Trypsin | 780 µM[1][2] |
| Plasmin | >1 mM[1][2] |
| Plasma Kallikrein | >1 mM[1][2] |
| Pancreas Kallikrein | >1 mM[1][2] |
As the data indicates, FK-448 exhibits a high degree of selectivity for chymotrypsin. Its inhibitory activity against cathepsin G, thrombin, and trypsin is significantly lower, with IC50 values in the micromolar range. Furthermore, FK-448 shows negligible inhibition of plasmin, plasma kallikrein, and pancreas kallikrein at concentrations up to 1 mM.[1][2]
Experimental Protocols
The determination of the inhibitory activity of FK-448 against various serine proteases is crucial for understanding its selectivity. Below are the detailed methodologies typically employed in such assays.
Determination of IC50 Values for Serine Protease Inhibition
Objective: To determine the concentration of FK-448 required to inhibit 50% of the activity of a specific serine protease.
Materials:
-
This compound
-
Target serine proteases (e.g., chymotrypsin, trypsin, thrombin, etc.)
-
Appropriate chromogenic or fluorogenic substrate for each protease (e.g., N-Benzoyl-L-tyrosine ethyl ester (BTEE) for chymotrypsin)
-
Assay buffer (specific to each enzyme, e.g., Tris-HCl buffer with CaCl2)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of FK-448 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the target serine proteases in the appropriate assay buffer. The final enzyme concentration should be chosen to give a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer.
-
Add serial dilutions of the FK-448 stock solution to the wells to achieve a range of final inhibitor concentrations. Include a control well with no inhibitor.
-
Add a fixed volume of the enzyme solution to each well and incubate for a specific pre-incubation period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed substrate solution to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow for Assessing Serine Protease Cross-Reactivity
The following diagram illustrates the typical workflow for evaluating the cross-reactivity of an inhibitor like FK-448 against a panel of serine proteases.
Signaling Pathways and Logical Relationships
The interaction between a serine protease inhibitor and its target can be visualized as a direct inhibition of the enzyme's catalytic activity, preventing the downstream cleavage of its specific substrates. This interruption can have significant effects on various physiological signaling pathways.
References
Efficacy of FK-448 Free Base: A Comparative Guide to Synthetic Protease Inhibitors
For researchers and professionals in drug development, the selection of a potent and specific protease inhibitor is a critical decision. This guide provides a detailed comparison of the efficacy of FK-448 Free base, a notable chymotrypsin inhibitor, with other synthetic protease inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of key biological processes to facilitate an informed evaluation.
Quantitative Efficacy Comparison
The inhibitory potential of this compound against chymotrypsin has been evaluated and compared with other synthetic inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of these compounds. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 | Ki | Compound Class |
| This compound | Chymotrypsin | 720 nM[1] | - | 4-(4-isopropylpiperadinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate methanesulfonate |
| Chymostatin | Chymotrypsin | 5.7 µM | - | Natural Peptide Aldehyde |
| Benzimidazole Derivative (Compound 1) | α-Chymotrypsin | 14.8 µM | 16.4 µM | Benzimidazole |
| TPCK (tosyl-L-phenylalanyl-chloromethyl ketone) | Chymotrypsin | - | - | Irreversible Inhibitor |
| Aprotinin | Chymotrypsin | - | - | Natural Polypeptide |
| Soybean Trypsin Inhibitor (SBTI) | Chymotrypsin | - | - | Natural Protein |
Experimental Protocols
The determination of inhibitory activity is crucial for comparing the efficacy of compounds like this compound. A standard method for assessing chymotrypsin inhibition is the in vitro enzymatic assay using a synthetic substrate.
In Vitro Chymotrypsin Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibition of α-chymotrypsin activity.
Objective: To determine the IC50 value of an inhibitor against α-chymotrypsin.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate
-
Tris-HCl buffer (pH 7.8)
-
Calcium chloride (CaCl2)
-
Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 256 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate BTEE in methanol.
-
Prepare the assay buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.
-
Prepare serial dilutions of the inhibitor compound.
-
-
Assay Protocol:
-
In a cuvette, combine the assay buffer and the inhibitor solution at various concentrations.
-
Add the α-chymotrypsin solution to the cuvette and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the BTEE substrate solution to the cuvette.
-
Immediately measure the change in absorbance at 256 nm over time using a spectrophotometer. The hydrolysis of BTEE by chymotrypsin leads to an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Figure 1: Simplified catalytic cycle of chymotrypsin.
Figure 2: Experimental workflow for chymotrypsin inhibition assay.
In Vivo Implications: Inhibition of Insulin Degradation
Beyond in vitro enzymatic assays, the efficacy of protease inhibitors is often evaluated in vivo for their potential therapeutic applications. One such application for chymotrypsin inhibitors is the prevention of insulin degradation in the gastrointestinal tract, which could enhance the oral delivery of insulin.
Studies have shown that the co-administration of protease inhibitors can protect insulin from enzymatic degradation in the small intestine. By inhibiting proteases like chymotrypsin, these compounds can increase the stability and subsequent absorption of orally administered insulin, leading to a hypoglycemic effect. While direct comparative in vivo studies between this compound and other synthetic protease inhibitors on insulin degradation are not extensively documented in publicly available literature, the potent in vitro activity of FK-448 suggests its potential in this area. Further research is warranted to fully elucidate its in vivo efficacy and compare it with other synthetic inhibitors in relevant animal models.
Conclusion
This compound demonstrates significant and specific inhibitory activity against chymotrypsin in vitro. When compared to other synthetic and natural protease inhibitors, its low nanomolar IC50 value positions it as a potent compound. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the efficacy of various inhibitors. The potential for in vivo applications, such as the enhancement of oral insulin delivery, underscores the importance of continued research into potent and specific chymotrypsin inhibitors like this compound. This guide serves as a foundational resource for scientists and drug development professionals, enabling a more objective and data-driven approach to the selection of protease inhibitors for their research needs.
References
Unveiling the Edge of FK-448 Free Base: A Modern Chymotrypsin Inhibitor Surpassing Traditional Counterparts
For Immediate Release
In the dynamic landscape of enzyme inhibition, the quest for potent and specific modulators is paramount for advancing therapeutic interventions and biomedical research. This guide provides a comprehensive comparison of FK-448 Free base, a potent and specific chymotrypsin inhibitor, with traditional enzyme inhibitors, highlighting its distinct advantages through quantitative data, detailed experimental methodologies, and pathway visualizations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the latest advancements in enzyme inhibition technology.
Executive Summary
This compound emerges as a superior alternative to traditional chymotrypsin inhibitors, offering enhanced specificity and a favorable in vivo profile. This guide will dissect the performance of this compound against a panel of conventional inhibitors, including chymostatin, benzamidine, TPCK, aprotinin, and AEBSF. Through a detailed analysis of inhibitory constants and selectivity profiles, we demonstrate the tangible benefits of this compound in research and potential therapeutic applications.
Comparative Analysis of Inhibitory Potency and Selectivity
The efficacy of an enzyme inhibitor is fundamentally defined by its potency (IC50 and Ki values) and its selectivity towards the target enzyme. This compound distinguishes itself with a potent inhibitory effect on chymotrypsin while exhibiting minimal cross-reactivity with other serine proteases.
Table 1: Comparative Inhibitory Activity against Chymotrypsin
| Inhibitor | Type | IC50 (nM) | Ki (nM) |
| This compound | Synthetic | 720[1] | N/A |
| Chymostatin | Natural (Peptide aldehyde) | 0.8[2] | 0.4[3] |
| Benzamidine | Synthetic | N/A | 21,000 (for Trypsin) |
| TPCK (Tosyl phenylalanyl chloromethyl ketone) | Synthetic (Irreversible) | N/A | N/A |
| Aprotinin | Natural (Polypeptide) | N/A | 9 |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) | Synthetic (Irreversible) | ~300,000 | N/A |
Table 2: Selectivity Profile of this compound and Traditional Inhibitors
| Inhibitor | Chymotrypsin | Trypsin | Thrombin | Plasmin | Kallikrein | Cathepsin G |
| This compound | IC50 = 720 nM[1] | IC50 = 780 µM[1] | IC50 = 35 µM[1] | >1 mM[1] | >1 mM[1] | IC50 = 15 µM[1] |
| Chymostatin | Potent inhibitor[3] | No effect | No effect | No effect | No effect | Inhibits |
| Benzamidine | Weak inhibitor | Ki = 21 µM[4] | Ki = 320 µM[4] | Ki = 350 µM[5] | N/A | N/A |
| TPCK | Irreversible inhibitor[6] | Does not inhibit[6] | N/A | N/A | N/A | N/A |
| Aprotinin | Ki = 9 nM | Ki = 0.06 pM | N/A | Ki = 4.0 nM | Ki = 1.0 nM (pancreatic) | N/A |
| AEBSF | Irreversible inhibitor[7][8] | Irreversible inhibitor[7] | Irreversible inhibitor[7] | Irreversible inhibitor[7] | Irreversible inhibitor[8] | N/A |
Key Advantages of this compound:
-
High Specificity: As evidenced in Table 2, this compound demonstrates a remarkable selectivity for chymotrypsin over other serine proteases like trypsin, thrombin, plasmin, and kallikrein. This high degree of specificity is crucial for targeted research applications and minimizing off-target effects in potential therapeutic contexts. In contrast, traditional inhibitors like aprotinin and AEBSF show broader reactivity.
-
Synthetic Origin and Consistency: Being a synthetic molecule, this compound offers high purity and batch-to-batch consistency, which can be a significant advantage over naturally derived inhibitors like chymostatin and aprotinin, where variability can be a concern.[9][10]
-
Favorable In Vivo Profile: In vivo studies have shown that FK-448 can be administered orally and results in a decrease in blood glucose levels and an increase in plasma insulin levels in animal models, suggesting its potential for metabolic research and drug development.[1]
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, this section details the methodologies for key experiments.
Chymotrypsin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against chymotrypsin.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate
-
Tris-HCl buffer (pH 7.8)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
Prepare a series of dilutions of the inhibitor compound.
-
In a cuvette, mix the Tris-HCl buffer and the BTEE substrate solution.
-
Add a specific volume of the inhibitor dilution (or solvent control) to the cuvette and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the chymotrypsin solution to the cuvette.
-
Immediately measure the change in absorbance at 256 nm over time using the spectrophotometer. The rate of BTEE hydrolysis is proportional to the chymotrypsin activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Ki Value
Objective: To determine the inhibition constant (Ki) of a competitive inhibitor.
Materials:
-
Same as for the chymotrypsin inhibition assay.
Procedure:
-
Perform the chymotrypsin activity assay as described above with varying concentrations of both the substrate (BTEE) and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation.
-
For a competitive inhibitor, the Ki can be calculated from the following equation:
-
Km,app = Km (1 + [I] / Ki)
-
where Km,app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
Visualizing the Mechanism: Chymotrypsin and Protease-Activated Receptors (PARs)
Chymotrypsin, beyond its digestive role, can act as a signaling molecule by cleaving and activating a class of cell surface receptors known as Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-2. This interaction can trigger various cellular responses. An effective chymotrypsin inhibitor like this compound can modulate these signaling pathways.
Caption: Chymotrypsin-mediated activation of PAR-1 and PAR-2 and its inhibition by this compound.
Caption: Workflow for determining the inhibitory potency of this compound.
Conclusion
This compound represents a significant advancement in the field of chymotrypsin inhibitors. Its high specificity, synthetic consistency, and favorable in vivo characteristics position it as a valuable tool for researchers and a promising lead for drug development. The data and protocols presented in this guide are intended to empower the scientific community to harness the full potential of this next-generation enzyme inhibitor. By providing a clear, evidence-based comparison, we aim to facilitate informed decisions in the selection of research tools and the design of future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 6. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. AEBSF - Wikipedia [en.wikipedia.org]
- 9. From Naturally-Sourced Protease Inhibitors to New Treatments for Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Serine Protease Inhibitors: FK-448 Free Base and PMSF
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical step in experimental design. This guide provides a detailed, data-driven comparison of two common serine protease inhibitors: FK-448 Free base and Phenylmethylsulfonyl fluoride (PMSF).
Serine proteases play a crucial role in a vast array of physiological processes, and their dysregulation is implicated in numerous diseases. Consequently, the use of specific and effective inhibitors is paramount in both basic research and therapeutic development. This comparison guide delves into the biochemical properties, inhibitory activities, and practical considerations of this compound and PMSF to aid in the selection of the most suitable inhibitor for your research needs.
Mechanism of Action
Both this compound and PMSF target the active site of serine proteases, but their mechanisms of inhibition differ.
PMSF acts as an irreversible inhibitor by sulfonylating the hydroxyl group of the active site serine residue.[1][2] This covalent modification permanently inactivates the enzyme.[1]
The precise mechanism of This compound is not as extensively detailed in the provided search results, but it is described as an effective and specific inhibitor of chymotrypsin.[3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and PMSF against various serine proteases. It is important to note that the data presented here are compiled from different sources and may have been obtained under varying experimental conditions. Therefore, a direct comparison should be made with caution.
| Parameter | This compound | PMSF | Reference |
| Target Proteases | Chymotrypsin, Trypsin, Thrombin, Cathepsin G | Chymotrypsin, Trypsin, Thrombin, Papain | [3][4] |
| IC50 Chymotrypsin | 720 nM | Not explicitly stated as an IC50 value. Half-time for inhibition at 1 mM is 2.8 seconds. | [3][5] |
| IC50 Trypsin | 780 μM | Not explicitly stated as an IC50 value. Half-time for inhibition at 1 mM is 237 seconds. | [3][5] |
| IC50 Thrombin | 35 μM | Not explicitly stated as an IC50 value. | [3] |
| IC50 Cathepsin G | 15 μM | Half-time for inhibition at 1 mM is 49 seconds. | [3][5] |
| Effective Concentration | Not specified | 0.1 - 1 mM | [1] |
Physicochemical and Safety Profiles
| Parameter | This compound | PMSF | Reference |
| Molecular Weight | 406.52 g/mol | 174.19 g/mol | [1][3] |
| Appearance | Not specified | White crystalline powder | [4] |
| Stability in Aqueous Solution | Data not available | Unstable. Half-life is ~110 min at pH 7, ~55 min at pH 7.5, and ~35 min at pH 8 (25°C). | [1] |
| Toxicity | Data not available | Toxic. LD50 (oral, mouse) is ~200 mg/kg. Should be handled in a fume hood with appropriate personal protective equipment. | [6][7] |
Experimental Protocols
General Serine Protease Inhibition Assay (Chymotrypsin Example)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and PMSF against chymotrypsin using a chromogenic substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Gly-Gly-Phe-p-nitroanilide (Substrate)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.8
-
Inhibitor stock solutions (this compound and PMSF) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the inhibitor (this compound or PMSF) in Assay Buffer.
-
In a 96-well plate, add 5 µg of chymotrypsin to each well.
-
Add the desired concentration of the inhibitor to the respective wells. For control wells, add the same volume of solvent used to dissolve the inhibitors.
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of 2 mM substrate solution to each well. The total reaction volume should be uniform across all wells (e.g., 200 µL).
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30 minutes, taking readings every 1-2 minutes.
-
The rate of reaction is determined by the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the In Vivo Effects of FK-448 Free Base and Other Chymotrypsin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of FK-448 Free base, a potent chymotrypsin inhibitor, with other relevant alternatives, namely Aprotinin and Chymostatin. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors. This document summarizes key quantitative data in structured tables, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.
I. Comparison of In Vivo Effects on Glucose Metabolism: this compound vs. Aprotinin
This section focuses on the comparative effects of this compound and Aprotinin on glucose homeostasis, an area where both compounds have demonstrated in vivo activity.
Quantitative Data Summary
| Compound | Species | Dosage | Route of Administration | Key In Vivo Effects on Glucose Metabolism | Reference |
| This compound | Rat | 20 mg/kg | Intraperitoneal (i.p.) | Decrease in blood glucose level. | [1] |
| Dog | 20 mg/kg | Oral (p.o.) | Decrease in blood glucose level and increase in plasma IRI level. | [1] | |
| Aprotinin | Human (non-insulin-dependent diabetic patients) | 200,000 U.I.C. | Intravenous (i.v.) bolus | Significant improvement in total glucose uptake. | [2] |
| Aprotinin | Human (cardiac surgery patients) | Full and half dose | Intravenous (i.v.) | 24% lower blood glucose levels and decreased perioperative insulin resistance. |
Experimental Protocols
This compound in Rats: Male rats were administered a single intraperitoneal injection of this compound at a dose of 20 mg/kg. Blood glucose levels were monitored at specified time intervals post-injection to determine the compound's effect on glucose homeostasis.
This compound in Dogs: Beagle dogs were orally administered this compound at a dose of 20 mg/kg. Blood samples were collected at various time points to measure plasma glucose and immunoreactive insulin (IRI) levels, providing insights into its mechanism of action on glucose metabolism.[1]
Aprotinin in Non-Insulin-Dependent Diabetic Patients: A randomized, placebo-controlled, double-blind study was conducted on male non-insulin-dependent diabetic patients. Following a 2-hour euglycemic hyperinsulinemic clamp, patients received an intravenous bolus injection of aprotinin (200,000 U.I.C.). Insulin sensitivity was then reassessed for an additional hour to evaluate the effect of aprotinin on glucose uptake.[2]
Aprotinin in Cardiac Surgery Patients: Non-diabetic patients undergoing coronary artery bypass graft (CABG) surgery were divided into three groups: full-dose aprotinin, half-dose aprotinin, and no aprotinin. Blood samples were analyzed for glucose levels at three intervals: after anesthesia induction, 30 minutes into surgery, and post-surgery to assess the impact of aprotinin on perioperative hyperglycemia and insulin resistance.
II. Comparison of In Vivo Effects in Pancreatitis Models: Aprotinin vs. Chymostatin
This section shifts the focus to the therapeutic potential of Aprotinin and Chymostatin in animal models of pancreatitis, a condition where chymotrypsin activity is implicated.
Quantitative Data Summary
| Compound | Animal Model | Dosage | Route of Administration | Key In Vivo Effects in Pancreatitis | Reference |
| Aprotinin | Rat (Drug-induced pancreatitis) | Not specified | Concurrent administration | Ameliorated elevated serum lipase, amylase, and glucose levels. Improved pancreatic histology. | [3] |
| Dog (Bile-trypsin induced pancreatitis) | 400,000 KI units | Intravenous (i.v.) | Increased survival rate when administered 1-6 hours after induction. | [4] | |
| Rat (Cerulein and sodium taurocholate-induced pancreatitis) | Not specified | Intravenous (i.v.) | Decreased serum amylase and pancreatic tissue myeloperoxidase activities. | [1] | |
| Chymostatin | Mouse (Secretagogue-induced pancreatitis) | Not specified | Not specified | Chymotrypsin, in general, is shown to reduce the severity of pancreatitis by degrading trypsin. | [5] |
Experimental Protocols
Aprotinin in Drug-Induced Pancreatitis in Rats: Male rats were treated with hydrochlorothiazide and furosemide for two weeks to induce pancreatitis. Aprotinin was administered concurrently with the diuretics. Serum levels of lipase, amylase, and glucose, as well as pancreatic histology, were examined to evaluate the protective effects of aprotinin.[3]
Aprotinin in Bile-Trypsin Induced Pancreatitis in Dogs: Acute hemorrhagic pancreatitis was induced in dogs by the intraductal injection of a bile-trypsin-blood mixture. Aprotinin (400,000 KI units) was administered intravenously at different time points after the induction of pancreatitis to assess its impact on survival rates.[4]
Aprotinin in Cerulein and Sodium Taurocholate-Induced Pancreatitis in Rats: Mild acute pancreatitis was induced by subcutaneous injections of cerulein, while severe acute pancreatitis was induced by the intraductal infusion of 3% sodium taurocholate. The therapeutic effect of intravenously administered aprotinin was evaluated by measuring serum amylase and pancreatic tissue myeloperoxidase activities.[1]
Chymotrypsin's Role in Secretagogue-Induced Pancreatitis in Mice: While a specific protocol for Chymostatin is not detailed in the search results, studies on chymotrypsin-deficient mice have elucidated its protective role. Pancreatitis was induced in these mice by the administration of cerulein. The severity of pancreatitis was assessed by measuring intrapancreatic trypsin activity, highlighting that chymotrypsin reduces pancreatitis severity by degrading trypsin.[5]
III. Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further clarify the biological context and experimental designs, the following diagrams are provided.
Chymotrypsin Inhibition and Signaling Pathway
References
- 1. Aprotinin revisited: formulation, characterization, biodistribution and therapeutic potential of new aprotinin microemulsion in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of microemulsion formulation on biodistribution of 99mTc-Aprotinin in acute pancreatitis models induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APROTININ INHIBITED ACUTE PANCREATITIS INDUCED BY HYDROCHLOROTHIAZIDE AND FUROSEMIDE IN EXPERIMENTIAL ANIMALS [zjps.journals.ekb.eg]
- 4. karger.com [karger.com]
- 5. Chymotrypsin Reduces the Severity of Secretagogue-Induced Pancreatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to the Chymotrypsin Inhibitor FK-448 Free Base
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the chymotrypsin inhibitor FK-448 Free base, offering insights into its performance alongside structurally similar alternatives. By presenting available experimental data and outlining methodologies, this document serves as a resource to evaluate the suitability of FK-448 for specific research applications.
FK-448 is a potent and specific inhibitor of chymotrypsin, a key digestive enzyme. Its inhibitory action has been explored for its potential therapeutic effects, particularly in enhancing the intestinal absorption of peptide drugs like insulin. This guide delves into the quantitative aspects of its inhibitory activity and its in-vivo effects, while also providing a framework for understanding its mechanism of action within a broader signaling context.
Performance Comparison of Chymotrypsin Inhibitors
A key aspect of evaluating a research compound is its performance relative to other available options. FK-448 was identified as a highly effective and specific chymotrypsin inhibitor alongside several other synthetic compounds. The following table summarizes the reported 50% inhibitory concentration (IC50) values for FK-448 and its analogues against bovine pancreatic α-chymotrypsin. Lower IC50 values indicate greater potency.
| Compound | IC50 (nM) |
| This compound | 720 [1] |
| FK-316 | Data not available in accessible literature |
| FK-375 | Data not available in accessible literature |
| FK-386 | Data not available in accessible literature |
| FK-401 | Data not available in accessible literature |
Note: The IC50 values for the alternative compounds (FK-316, FK-375, FK-386, and FK-401) are cited in the primary literature but are not available in the accessible full-text articles. The IC50 value for FK-448 is available from secondary sources.
In Vivo Effects: Enhancing Insulin Absorption
FK-448 has been demonstrated to promote the intestinal absorption of insulin, leading to a reduction in blood glucose levels in animal models. The following table summarizes the qualitative and quantitative findings from a key study in dogs.
| Animal Model | Administration | Key Findings |
| Dogs | Oral administration of enteric-coated gelatin capsules containing insulin and FK-448. | - Proportional increase in plasma immunoreactive insulin (IRI) levels with a corresponding decrease in blood glucose levels.[1][2] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols are essential. While the full, detailed protocols from the original publications were not accessible, the following outlines the key steps for the in vitro and in vivo experiments based on available information.
In Vitro Chymotrypsin Inhibition Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of compounds against chymotrypsin.
-
Enzyme and Substrate Preparation:
-
A stock solution of bovine pancreatic α-chymotrypsin is prepared in a suitable buffer (e.g., Tris-HCl).
-
A chromogenic or fluorogenic substrate for chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) is prepared in an appropriate solvent.
-
-
Inhibitor Preparation:
-
A stock solution of this compound is prepared, typically in an organic solvent like DMSO, and then serially diluted to various concentrations.
-
-
Assay Procedure:
-
The chymotrypsin enzyme is pre-incubated with the different concentrations of the inhibitor (or vehicle control) for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by adding the substrate.
-
The change in absorbance or fluorescence is measured over time using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo Study of Insulin Absorption in Dogs (Reconstructed Protocol)
This protocol is based on the description of the in vivo experiments in dogs.[1]
-
Animal Model:
-
Healthy adult dogs are used in the study.
-
-
Drug Formulation and Administration:
-
Insulin and FK-448 are formulated in enteric-coated gelatin capsules to protect them from the acidic environment of the stomach.
-
The capsules are administered orally to the dogs.
-
-
Blood Sampling:
-
Blood samples are collected from a suitable vein (e.g., cephalic vein) at multiple time points before and after drug administration (e.g., 0, 30, 60, 90, 120, 150, 180, 240, and 300 minutes).
-
-
Biochemical Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma glucose concentrations are measured using a standard glucose oxidase method.
-
Plasma immunoreactive insulin (IRI) levels are determined using a radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
The changes in plasma glucose and insulin levels over time are plotted for each treatment group.
-
Statistical analysis is performed to determine the significance of the effects of FK-448 on insulin absorption and blood glucose levels.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Chymotrypsin Signaling via Protease-Activated Receptors (PARs)
Chymotrypsin, in addition to its digestive role, can act as a signaling molecule by cleaving and activating specific G protein-coupled receptors known as Protease-Activated Receptors (PARs). This diagram illustrates the differential effects of chymotrypsin on PAR1 and PAR2.[2][3]
References
- 1. Promoting effect of the new chymotrypsin inhibitor FK-448 on the intestinal absorption of insulin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of FK-448 Free Base and Novel Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease inhibitor FK-448 Free base against other novel protease inhibitors. The following sections detail their inhibitory activities, the experimental protocols used for their characterization, and the signaling pathways they may influence.
Inhibitory Potency: A Head-to-Head Comparison
The efficacy of a protease inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The inhibitory activities of this compound and a selection of other protease inhibitors against various serine proteases are summarized below.
| Inhibitor | Target Protease | IC50 Value |
| This compound | Chymotrypsin | 720 nM[1] |
| Trypsin | 780 µM[1] | |
| Thrombin | 35 µM[1] | |
| Cathepsin G | 15 µM[1] | |
| Bowman-Birk Inhibitor (BBI) | Chymotrypsin | 53 ng (for 3 mU of chymotrypsin)[2] |
| Trypsin | 33 ng (for 3 U of trypsin)[2] | |
| Novel β-lactam derivatives | Chymotrypsin-like activity of the human 20S proteasome | Low-nanomolar range[3] |
| Other Synthetic Inhibitors (FK-316, FK-375, FK-386, FK-401) | Chymotrypsin | Highly effective and specific (specific IC50 values not detailed in the initial abstract)[4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols: Methodologies for Inhibition Assays
The determination of protease inhibition is crucial for evaluating the potency of novel compounds. Below are detailed protocols for assessing chymotrypsin activity and determining the IC50 of an inhibitor.
Chymotrypsin Activity Assay
This protocol is adapted from standard enzymatic procedures for determining the activity of α-chymotrypsin using N-Benzoyl-L-tyrosine ethyl ester (BTEE) as a substrate.[5]
Materials:
-
α-Chymotrypsin enzyme solution
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) solution (substrate)
-
Trizma-base buffer (pH 7.8)
-
Calcium chloride (CaCl2) solution
-
Hydrochloric acid (HCl) solution
-
Spectrophotometer capable of measuring absorbance at 256 nm
Procedure:
-
Prepare a reaction mixture containing Trizma-base buffer, BTEE solution, CaCl2 solution, and HCl solution in a 3.00 mL final volume.
-
Equilibrate the reaction mixture to 25°C in a spectrophotometer.
-
Initiate the reaction by adding a defined amount of α-chymotrypsin solution.
-
Immediately mix and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
The rate of increase in absorbance is proportional to the chymotrypsin activity.
Determination of IC50 for a Chymotrypsin Inhibitor
This protocol outlines the steps to determine the concentration of an inhibitor that causes 50% inhibition of chymotrypsin activity.
Materials:
-
All materials from the Chymotrypsin Activity Assay
-
A range of concentrations of the test inhibitor
Procedure:
-
Perform the chymotrypsin activity assay as described above in the absence of the inhibitor to establish the baseline enzyme activity (100% activity).
-
Perform a series of chymotrypsin activity assays in the presence of varying concentrations of the inhibitor.
-
For each inhibitor concentration, calculate the percentage of chymotrypsin activity remaining relative to the baseline.
-
Plot the percentage of chymotrypsin activity against the logarithm of the inhibitor concentration.
-
The IC50 value is the inhibitor concentration at which the curve crosses the 50% activity mark.
Signaling Pathways and Experimental Workflows
Serine proteases like chymotrypsin can activate specific signaling pathways, such as the Protease-Activated Receptor 2 (PAR2) pathway, which plays a role in inflammation. Understanding these pathways is crucial for drug development.
Chymotrypsin-Mediated PAR2 Signaling Pathway
The following diagram illustrates the activation of the PAR2 signaling pathway by chymotrypsin, leading to downstream inflammatory responses through the activation of NF-κB and MAPK pathways.[6]
Caption: Chymotrypsin activates PAR2, initiating intracellular signaling cascades.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 value of a protease inhibitor is depicted in the following diagram.
Caption: Workflow for determining the IC50 of a protease inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A simple method to determine trypsin and chymotrypsin inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel beta-lactam derivatives: potent and selective inhibitors of the chymotrypsin-like activity of the human 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New synthetic inhibitors of chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 6. A New Strategy in Modulating the Protease-Activated Receptor 2 (Par2) in Autoimmune Diseases [mdpi.com]
Safety Operating Guide
Proper Disposal of FK-448 Free Base: Essential Safety Procedures
Researchers, scientists, and drug development professionals handling FK-448 Free base must prioritize safety and adhere to proper disposal protocols. The specific procedures for the disposal of this compound are contingent on its precise hazardous properties, which are detailed in its Safety Data Sheet (SDS).
At present, a publicly available Safety Data Sheet (SDS) for this compound (CAS No. 85858-77-1) could not be located through publicly accessible databases. This document, which is essential for outlining the specific hazards and corresponding safe handling and disposal procedures, must be obtained directly from the chemical supplier or manufacturer.
In the absence of a specific SDS for this compound, general best practices for the disposal of laboratory chemical waste should be followed as an interim measure, with the explicit understanding that these are not a substitute for the compound-specific guidance found in an SDS.
General Laboratory Chemical Waste Disposal Procedures
It is imperative to treat all unknown chemical waste as hazardous. The following steps provide a general framework for chemical waste disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Assume Hazardous Nature: Until a formal hazard assessment is completed via the SDS, this compound waste should be treated as hazardous.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible chemicals can react dangerously, leading to the generation of heat, gas, or toxic byproducts.
-
Container Selection: Use only appropriate, chemically resistant, and clearly labeled containers for waste collection. The container must be in good condition and have a secure lid.
Step 2: Waste Labeling
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Hazard Identification: If any hazards are suspected (e.g., flammable, corrosive, toxic), this information should be included on the label.
Step 3: Storage
-
Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.
-
Secondary Containment: Use secondary containment trays to prevent the spread of material in case of a leak or spill.
-
Closed Containers: Keep waste containers securely closed except when adding waste.
Step 4: Disposal
-
Engage EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for the pickup and disposal of the chemical waste.
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including this compound, down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Solid chemical waste should not be disposed of in the regular trash.
Quantitative Data for General Chemical Waste
While specific quantitative data for this compound is not available, general guidelines for laboratory waste accumulation are often provided by regulatory bodies and institutional EHS departments. These typically include limits on the volume of waste that can be stored in a satellite accumulation area and the timeframe for its removal.
| Parameter | General Guideline |
| Maximum Volume in Satellite Accumulation Area | Typically ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acutely hazardous waste. |
| Time Limit for Removal | Varies by institution and waste volume, often within 3 days of the container becoming full. |
It is critical to consult your institution's specific EHS policies for precise quantitative limits.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal decision-making.
Disclaimer: The information provided above is intended as a general guide for trained laboratory personnel. It is not a substitute for the specific guidance contained within a Safety Data Sheet for this compound or for the policies and procedures established by your institution's Environmental Health and Safety department. Always prioritize obtaining the SDS and consulting with EHS for all chemical disposal matters.
Safeguarding Your Research: A Comprehensive Guide to Handling FK-448 Free Base
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of FK-448 Free base, a potent chymotrypsin inhibitor. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
Essential Safety and Handling Information
A comprehensive understanding of the chemical and physical properties of a compound is critical for safe handling. While specific data for this compound is limited, the following table summarizes key information, drawing parallels from similar small molecule enzyme inhibitors.
| Property | Value/Information | Source/Analogy |
| Molecular Formula | C21H25N3O4 | MedChemExpress[1] |
| Molecular Weight | 383.44 | MedChemExpress[1] |
| Appearance | Solid powder (presumed) | General knowledge of similar compounds |
| Solubility | Soluble in DMSO | MedChemExpress[1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress[1] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][4]
-
Containment: Use a containment system, such as a glove box, for procedures with a high potential for aerosol generation.
Personal Protective Equipment (PPE):
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][5]
-
Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of damage before use and change them frequently.[5]
-
Body Protection: A fully buttoned lab coat must be worn.[2]
-
Respiratory Protection: For weighing and handling of the powder, a properly fitted NIOSH-approved respirator is recommended.[3]
Handling Procedures:
-
Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: To dissolve the compound, add the solvent (e.g., DMSO) slowly to the vial containing the powder. Cap the vial and vortex gently until the solid is fully dissolved.
-
Aliquoting: If necessary, prepare aliquots of the stock solution to minimize freeze-thaw cycles.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Used weigh boats, contaminated gloves, and other solid materials should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour any waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following general principles should be applied when working with this compound:
-
Assay Design: When designing enzyme inhibition assays, it is crucial to carefully consider substrate and inhibitor concentrations to obtain reliable data.[6][7]
-
Control Experiments: Always include appropriate positive and negative controls in your experiments to validate your results.
-
Data Analysis: Properly analyze your data to determine key parameters such as IC50 values.
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com [carlroth.com]
- 4. amano-enzyme.com [amano-enzyme.com]
- 5. resynbio.com [resynbio.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
